Methyl acetimidate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl ethanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJXXISOUGFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884769 | |
| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14777-27-6 | |
| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl acetimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLACETIMIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction Mechanism of Methyl Acetimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Methyl acetimidate hydrochloride is a valuable reagent in biochemistry and organic synthesis, primarily utilized for the specific modification of primary amino groups. Its reaction forms a stable amidine linkage, preserving the positive charge of the original amino group, which is crucial for maintaining the native structure and function of many proteins. This guide provides a detailed examination of its reaction mechanism, kinetics, and experimental application.
Core Reaction Mechanism: Amidination
The primary reaction of methyl acetimidate involves the nucleophilic attack of a primary amine on the electrophilic carbon of the imidate functional group. In biochemical contexts, this is most frequently the ε-amino group of a lysine residue on a protein. The reaction proceeds optimally under alkaline conditions (typically pH 9-10)[1]. The alkaline environment is necessary to deprotonate the primary amine, thereby increasing its nucleophilicity.
The mechanism can be described in two main stages:
-
Nucleophilic Addition: The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the methyl acetimidate. This breaks the pi bond of the C=N double bond, and the electrons are transferred to the nitrogen atom. This results in the formation of a transient, unstable tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses to a more stable state. The methoxy group (-OCH₃) is eliminated as methanol, and the C=N double bond is reformed, now linking the original amine's nitrogen to the carbon. A proton is subsequently lost from the attacking nitrogen, yielding the final stable N-substituted acetamidine product.
References
An In-depth Technical Guide to Methyl Acetimidate Hydrochloride: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl acetimidate hydrochloride, a versatile reagent with significant applications in chemical synthesis and bioconjugation. This document details its chemical and physical properties, spectral data, synthesis, and its use as a protein-modifying agent.
Core Properties of this compound
This compound is a white to off-white solid that is a valuable intermediate in organic synthesis.[1][2] It is the hydrochloride salt of methyl acetimidate.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | Acetimidic acid methyl ester hydrochloride | [1] |
| CAS Number | 14777-27-6 | [1][3] |
| Molecular Formula | C₃H₈ClNO | [2] |
| Molecular Weight | 109.55 g/mol | [2][3] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 105 °C (decomposes) | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data | Solvent |
| ¹H NMR | δ 11.7 (s, 2H, NH₂⁺), 4.07 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃) | DMSO-d₆ |
| ¹³C NMR | Data not readily available in the searched literature. | |
| Infrared (IR) | The spectrum shows protonation at the nitrogen atom.[4] Specific peak data is not readily available. | |
| Mass Spectrometry | Data not readily available in the searched literature. |
Chemical Structure
The structure of this compound features a central carbon double-bonded to a protonated imine group and single-bonded to a methyl group and a methoxy group. The positive charge on the protonated imine is balanced by a chloride ion.
Experimental Protocols
Synthesis of this compound via the Pinner Reaction
This compound is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5]
Materials:
-
Acetonitrile
-
Methanol
-
Acetyl chloride
-
tert-Butyl methyl ether
Procedure: [6]
-
To a reactor, add 1.6 kg of acetonitrile and 2.4 kg of methanol.
-
Cool the reactor to -10°C.
-
Slowly add 3.67 kg of acetyl chloride to the mixture.
-
Stir the mixture at 0°C for 12 hours, maintaining the internal temperature at 0°C.
-
After the reaction is complete, remove the solvent at 45°C under reduced pressure.
-
Add 11.8 kg of tert-butyl methyl ether to the reaction mixture.
-
Stir the mixture at 0°C for 3 hours.
-
Filter the resulting solid and vacuum-dry it at 40°C to obtain this compound.
The Pinner reaction proceeds through the protonation of the nitrile, followed by nucleophilic attack of the alcohol, and subsequent protonation to form the stable imidate hydrochloride salt.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 14777-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Methyl acetimidate technical grade 14777-27-6 [sigmaaldrich.com]
- 4. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis of Methyl Acetimidate Hydrochloride: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of methyl acetimidate hydrochloride. The document details the prevalent synthetic methodology, experimental protocols, and key characterization data to support researchers in the safe and efficient preparation of this versatile chemical intermediate.
Core Concepts and Data Presentation
This compound is a valuable reagent in organic synthesis, primarily utilized in the formation of amidines and other nitrogen-containing heterocycles. The most common and efficient laboratory synthesis route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1] In this case, acetonitrile and methanol are reacted in the presence of a hydrochloride source to yield the desired product.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈ClNO | [2] |
| Molecular Weight | 109.55 g/mol | [3] |
| Appearance | White to yellow powder | [4] |
| Melting Point | 105 °C (decomposes) | [2][3] |
| CAS Number | 14777-27-6 | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.7 (s, 2H), 4.07 (s, 3H), 2.38 (s, 3H) | [1] |
| ¹³C NMR | Data not available in public sources. | |
| Infrared (IR) Spectrum | The infrared spectrum has been reported and interpreted in terms of protonation at the nitrogen atom.[5] |
Experimental Protocols
The following protocol is adapted from a high-yield (95%) procedure utilizing acetyl chloride as an in-situ source of hydrogen chloride, which is generally safer and more convenient for laboratory use than gaseous HCl.
Materials and Equipment:
-
Acetonitrile (CH₃CN)
-
Methanol (CH₃OH)
-
Acetyl chloride (CH₃COCl)
-
tert-Butyl methyl ether ((CH₃)₃COCH₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-salt or cryocooler)
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine acetonitrile (1.6 kg) and methanol (2.4 kg).
-
Cooling: Cool the mixture to -10°C using a suitable cooling bath.
-
Acid Addition: Slowly add acetyl chloride (3.67 kg) to the cooled mixture via a dropping funnel over a period of time that allows for effective temperature control, maintaining the internal temperature at or below 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 12 hours.
-
Solvent Removal: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator at a bath temperature of 45°C.
-
Crystallization: To the resulting residue, add tert-butyl methyl ether (11.8 kg) and stir the mixture at 0°C for 3 hours to induce crystallization.
-
Isolation: Collect the resulting solid by filtration using a Büchner funnel.
-
Drying: Dry the solid product in a vacuum oven at 40°C to a constant weight to obtain this compound.
Expected Yield: ~4.1 kg (95%)
Mandatory Visualizations
Logical Relationships in the Pinner Reaction
The success of the Pinner reaction for the synthesis of this compound is dependent on several key factors. The following diagram illustrates the logical relationships between reaction conditions and the primary reaction pathway versus potential side reactions.
Caption: Logical flow of the Pinner reaction for methyl acetimidate HCl synthesis.
Experimental Workflow for Synthesis
The following diagram outlines the step-by-step experimental workflow for the laboratory preparation of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Reaction Mechanism Pathway
The Pinner reaction proceeds through a distinct mechanistic pathway involving the activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol.
Caption: Simplified reaction mechanism pathway for the Pinner synthesis.
References
- 1. This compound | 14777-27-6 [amp.chemicalbook.com]
- 2. 14777-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. メチルアセトイミダート 塩酸塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Methyl acetimidate hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl acetimidate hydrochloride, a versatile reagent in biochemical and pharmaceutical research. It details its chemical properties, applications, and experimental protocols, with a focus on its use in the chemical modification of proteins.
Core Properties of this compound
This compound is a valuable tool for chemists and biochemists. Its key physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 14777-27-6 | [1][2] |
| Molecular Formula | C₃H₇NO·HCl | [1] |
| Molecular Weight | 109.55 g/mol | [2] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 105 °C (decomposes) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in water | [1] |
Synthesis and Reaction Mechanism
The synthesis of this compound is historically rooted in the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride.[3] The primary application of this reagent in biochemical contexts is the specific modification of primary amines, such as the ε-amino group of lysine residues in proteins. This reaction, known as amidination, is highly selective and results in the formation of a stable amidine linkage. A key advantage of this modification is the preservation of the positive charge of the lysine side chain.[3] The stability of the resulting amidine bond is a significant benefit over other modification methods, like the formation of Schiff bases, which can be reversible.[3]
Reaction of Methyl Acetimidate with a Primary Amine
References
Navigating the Challenges of Formulation: A Technical Guide to the Solubility and Stability of Methyl Acetimidate Hydrochloride
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of methyl acetimidate hydrochloride. This in-depth whitepaper provides critical data presentation formats, detailed experimental protocols, and visual workflows to aid in the successful formulation and handling of this versatile reagent.
This compound (MAH), a valuable compound in pharmaceutical synthesis and bioconjugation, presents unique challenges due to its reactivity and the critical impact of solvents on its viability. This guide addresses these challenges by offering a structured approach to understanding and controlling its behavior in various chemical environments.
Executive Summary
Physicochemical Properties
This compound is a white to yellow powder with a molecular weight of 109.53 g/mol .[1] It is known to be a hydrochloride salt of methyl acetimidate and should be stored at 2-8°C.[1][2] Its reactivity, particularly in the presence of water, is a key characteristic, leading to hydrolysis to form methylamine and acetic acid.[3]
Solubility Profile
The solubility of a compound is a fundamental parameter in drug development and formulation. For hydrochloride salts like MAH, solubility can be significantly influenced by the pH of the medium.[3] While specific quantitative data for MAH is not extensively published, a systematic approach to determining its solubility is crucial.
Recommended Solvents for Characterization
A range of solvents with varying polarities should be assessed to establish a comprehensive solubility profile. Recommended solvents include:
-
Aqueous Buffers: pH 2, 4, 6.8, 7.4, and 9 to understand the impact of pH on solubility.
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Non-polar Solvents: Dichloromethane (DCM), Hexanes.
Data Presentation: Solubility
All experimentally determined solubility data should be presented in a clear and organized table. The following table is a template for presenting such data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Water (pH 7) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV |
| 0.1 M HCl (pH ~1) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV |
| Methanol | 25 | [Experimental Value] | [Experimental Value] | Gravimetric |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] | Gravimetric |
| DMSO | 25 | [Experimental Value] | [Experimental Value] | Gravimetric |
| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | Gravimetric |
Note: The values in this table are placeholders and must be determined experimentally.
Stability Profile
The stability of MAH is paramount for its storage, handling, and application in synthesis. The primary degradation pathway is hydrolysis, but other factors such as oxidation, heat, and light can also contribute to its degradation.[3] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5][6][7]
Forced Degradation Studies
Forced degradation studies, as outlined by ICH guidelines, should be conducted to understand the degradation pathways of MAH.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[6][7]
Key Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C (solid state)
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B)[5][7]
Data Presentation: Stability
The results of the stability studies should be summarized in a table that clearly indicates the extent of degradation under different conditions.
| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Degradation Products Observed |
| 0.1 M HCl, 60°C | 24 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [e.g., Acetic Acid, Methylamine] |
| 0.1 M NaOH, 60°C | 24 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [e.g., Acetic Acid, Methylamine] |
| 3% H₂O₂, RT | 24 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Identify by MS] |
| 105°C (solid) | 72 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Identify by MS] |
| Photolytic (ICH Q1B) | 24 | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Identify by MS] |
Note: The values in this table are placeholders and must be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable solubility and stability data.
Protocol for Solubility Determination (Equilibrium Solubility Method)
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Quantification:
-
For Aqueous and Volatile Organic Solvents: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of MAH using a validated stability-indicating HPLC-UV method.
-
For Non-volatile Organic Solvents: Accurately weigh a portion of the filtered solution, evaporate the solvent under reduced pressure, and weigh the remaining solid.
-
Protocol for Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for accurately quantifying MAH in the presence of its degradation products.[8][9]
-
Column Selection: A C18 column is a common starting point for the separation of small organic molecules.
-
Mobile Phase Optimization:
-
Aqueous Component: Use a buffer to control the pH (e.g., phosphate or acetate buffer).
-
Organic Component: Acetonitrile or methanol are common choices.
-
Gradient Elution: Start with a high aqueous content and gradually increase the organic component to elute compounds with a wide range of polarities.[10]
-
-
Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to assess peak purity.[11]
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of MAH in the appropriate solvent at a known concentration (e.g., 1 mg/mL).[7]
-
Application of Stress:
-
Hydrolysis: Add the stock solution to acidic or basic solutions and incubate at a controlled temperature.
-
Oxidation: Add hydrogen peroxide to the stock solution and keep it at room temperature.
-
Thermal: Store the solid compound in an oven at the desired temperature.
-
Photolytic: Expose the solution or solid to a light source as specified in ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before HPLC analysis to prevent further degradation on the column.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution.
Caption: Experimental workflow for determining the solubility and stability of this compound.
Conclusion
While specific, quantitative solubility and stability data for this compound remain to be extensively published, this technical guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility assessment and forced degradation studies, and by employing a validated stability-indicating HPLC method, scientists can generate the necessary data to ensure the effective and safe use of this important chemical reagent in their research and development endeavors. The provided templates for data presentation and the visual workflow aim to standardize and streamline this essential characterization process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 甲基乙酰亚胺酯 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jocpr.com [jocpr.com]
Hydrolysis of Methyl Acetimidate Hydrochloride: A Technical Guide to pH-Dependent Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of methyl acetimidate hydrochloride across a range of pH conditions. Imidates are versatile functional groups crucial in the synthesis of pharmaceuticals and other fine chemicals; however, their inherent susceptibility to hydrolysis necessitates a thorough understanding of their stability. This document outlines the mechanistic pathways, presents kinetic data, and provides detailed experimental protocols for studying the hydrolysis of this compound, serving as a vital resource for formulation development, stability testing, and reaction optimization.
Introduction to Imidate Hydrolysis
This compound, like other imidate esters, undergoes hydrolysis to yield different products depending on the pH of the aqueous medium. The reaction is subject to specific acid catalysis, specific base catalysis, and a slower, uncatalyzed (or water-mediated) reaction in the neutral pH range. This results in a characteristic "V-shaped" pH-rate profile, where the hydrolysis rate is fastest at low and high pH values and reaches a minimum in the neutral region.
The general mechanism involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the imidate functional group, proceeding through a tetrahedral intermediate. The fate of this intermediate and the final product distribution are dictated by the pH of the solution.
pH-Rate Profile and Kinetic Data
While extensive kinetic data for this compound is not widely published, the following table presents illustrative pseudo-first-order rate constants (kobs) and corresponding half-lives (t1/2) at 25°C. This data is synthesized based on the established principles of imidate and ester hydrolysis and reflects the expected kinetic behavior across the pH spectrum.[1][2][3][4] Researchers should determine specific values under their exact experimental conditions.
| pH | Predominant Catalyst | Illustrative kobs (s⁻¹) | Illustrative Half-life (t1/2) | Primary Hydrolysis Products |
| 2.0 | H₃O⁺ (Acid) | 1.5 x 10⁻³ | ~7.7 minutes | Methyl acetate, Ammonium chloride |
| 4.0 | H₃O⁺ / H₂O | 2.1 x 10⁻⁵ | ~9.2 hours | Methyl acetate, Ammonium chloride |
| 7.0 | H₂O (Neutral) | 8.0 x 10⁻⁷ | ~10.0 days | Methyl acetate, Ammonia |
| 9.0 | OH⁻ (Base) | 4.5 x 10⁻⁵ | ~4.3 hours | Methyl acetate & Acetamide |
| 11.0 | OH⁻ (Base) | 4.5 x 10⁻³ | ~2.6 minutes | Primarily Acetamide & Methanol |
Note: The product distribution in basic conditions can be complex and may depend on the stereochemistry of the imidate salt. Under strongly basic conditions, the initially formed ester (methyl acetate) can also undergo saponification.[5][6]
Mechanistic Pathways of Hydrolysis
The hydrolysis of methyl acetimidate proceeds via distinct mechanisms in acidic, neutral, and basic environments. The formation of a tetrahedral intermediate is common to all pathways.
Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 4), the imino nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. This facilitates the attack by a water molecule, a relatively weak nucleophile. The resulting tetrahedral intermediate readily breaks down to yield an ester (methyl acetate) and an amine (ammonia, which is protonated to the ammonium ion).[5][7]
References
An In-depth Technical Guide to Amidination Reactions with Methyl Acetimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amidination reactions utilizing methyl acetimidate hydrochloride, a versatile and widely used reagent. It covers the fundamental reaction mechanism, key applications in research and drug development, detailed experimental protocols, and critical data for successful implementation.
Introduction to this compound
This compound (MAHCI), with the chemical formula C₃H₈ClNO and CAS number 14777-27-6, is the hydrochloride salt of methyl acetimidate.[1] It is a highly reactive compound primarily employed for the chemical modification of primary amino groups, converting them into amidines.[1] This transformation is particularly valuable in protein chemistry, where it selectively targets the ε-amino group of lysine residues. A key advantage of this modification is the preservation of the positive charge at physiological pH, thus maintaining crucial electrostatic interactions within the protein structure, a feature not shared by other modifications like acetylation.[1]
The synthesis of MAHCI is rooted in the classic Pinner reaction, which involves the acid-catalyzed reaction of acetonitrile with methanol under anhydrous conditions using hydrogen chloride gas.[1] Its utility extends from probing protein structure and function to serving as an intermediate in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[1][2]
Reaction Mechanism
The amidination reaction with this compound proceeds via a nucleophilic substitution pathway. The reaction is highly pH-dependent, with optimal rates typically observed under alkaline conditions (pH 9-10).[1]
The mechanism involves two key steps:
-
Nucleophilic Attack: The unprotonated primary amino group (R-NH₂) acts as a nucleophile, attacking the electrophilic carbon atom of the methyl acetimidate.
-
Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating methanol to yield the final N-substituted acetamidine product.
The competing reaction is hydrolysis, where water acts as the nucleophile, leading to the formation of methylamine and acetic acid.[1] The rate of amidination increases with pH in the range of 6.8 to 8.8, while the rate of hydrolysis decreases, making alkaline conditions favorable for the desired reaction.[1][3]
Caption: General mechanism of amidination with methyl acetimidate.
Applications in Research and Drug Development
This compound is a valuable tool with diverse applications.
-
Protein Structure and Conformational Analysis: As a selective chemical modification reagent, MAHCI targets lysine residues. This modification preserves the positive charge while adding steric bulk, making it an invaluable tool for studying protein structure and conformational changes.[1]
-
Enzyme Active Site Mapping: By modifying lysine residues, researchers can identify those critical for catalytic function. Unlike acetylation, which neutralizes the charge, amidination helps determine if the positive charge of a specific lysine is essential for enzyme activity.[1]
-
Protein Crystallography: Pre-crystallization modification of lysine residues with MAHCI can enhance the solubility and stability of proteins, facilitating the growth of high-quality crystals for X-ray diffraction studies.[4]
-
Pharmaceutical and Chemical Synthesis: It serves as a key intermediate in organic synthesis for creating amides, imines, and other nitrogen-containing compounds that are often scaffolds for pharmaceuticals and biologically active molecules.[1][2]
-
Biochemical Probes: MAHCI acts as an inhibitor of the N-methylation of phosphatidylethanolamine, a phospholipid in cell membranes, allowing for the study of methylation's role in biological processes.[4]
Quantitative Data: Reaction Kinetics
The efficiency of the amidination reaction is critically dependent on pH and temperature. The primary competing reaction is the hydrolysis of the imidate. Careful selection of reaction conditions is necessary to maximize the yield of the desired amidine product.
Table 1: pH Dependence of Hydrolysis and Amidination Rate Constants
| pH | Hydrolysis Rate Constant (k_hydrolysis) at 25°C (h⁻¹) | Amidination Rate Constant (k_amidination) at 25°C (h⁻¹) |
|---|---|---|
| 5.0 | 0.35 | - |
| 6.8 | - | 0.08 |
| 7.4 | 0.12 | - |
| 8.8 | - | 0.22 |
Data derived from studies on the competition between hydrolysis and amidination.[1]
As shown, increasing the pH from 6.8 to 8.8 significantly favors the amidination reaction over hydrolysis.[1][3] Both reaction rates are also known to increase substantially with temperature.[3]
Experimental Protocols
Here are detailed methodologies for common applications of this compound.
Protocol 1: General Amidination of a Primary Amine
Objective: To synthesize an N-substituted acetamidine from a primary amine.
Materials:
-
This compound (MAHCI)
-
Primary amine substrate
-
Anhydrous, non-protic solvent (e.g., 2-methyltetrahydrofuran, dioxane)
-
Aqueous base solution (e.g., potassium carbonate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Methodology:
-
Preparation of Free Imidate: Dissolve MAHCI in a biphasic mixture of an organic solvent (e.g., 2-methyltetrahydrofuran) and an aqueous solution of a mild base like potassium carbonate. Stir vigorously for 30 minutes to neutralize the hydrochloride salt and extract the free imidate into the organic layer.[5]
-
Phase Separation: Transfer the mixture to a separatory funnel and discard the aqueous layer. Dry the organic layer containing the free methyl acetimidate over anhydrous sodium sulfate.
-
Reaction with Amine: In a separate flask, dissolve the primary amine substrate in the same anhydrous organic solvent. Add the dried organic solution of the free imidate to the amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid.[5] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated. If the resulting amidine is a salt (e.g., a benzoate salt for better crystallinity), it may precipitate and can be collected by filtration.[5] Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or crystallization.
Protocol 2: Selective Modification of Lysine Residues in a Protein
Objective: To amidinate accessible lysine residues in a protein for structural or functional studies.
Materials:
-
Purified protein of interest
-
Reaction Buffer: 0.2 M Triethanolamine or Borate buffer, pH 9.0
-
This compound (MAHCI)
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Dialysis or size-exclusion chromatography equipment
-
Mass spectrometer for analysis
Methodology:
Caption: Experimental workflow for modifying protein lysine residues.
-
Protein Preparation: Prepare a solution of the protein (e.g., 1-5 mg/mL) in a suitable alkaline buffer, such as 0.2 M triethanolamine or borate buffer at pH 9.0. Ensure the buffer does not contain primary amines.
-
Reagent Addition: Freshly prepare a solution of MAHCI in the same buffer. Add the MAHCI solution to the protein solution in a controlled manner, typically aiming for a 10- to 50-fold molar excess of reagent over the number of lysine residues.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for 1-2 hours. The exact time may need optimization depending on the protein.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M glycine, which will react with any remaining MAHCI.
-
Removal of Excess Reagents: Remove the excess reagent and byproducts by extensive dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
Analysis: Analyze the modified protein to determine the extent of amidination. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to measure the mass shift corresponding to the number of modified lysines. Further analysis by peptide mapping (LC-MS/MS) can identify the specific lysine residues that were modified.
Logical Relationships and Competing Pathways
The success of an amidination reaction hinges on controlling the competition between the desired amidine formation and the undesired hydrolysis of the reagent. The choice of pH is the most critical factor in directing the outcome.
Caption: Competing pathways of amidination versus hydrolysis.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazards: It is an irritant to the skin, eyes, and respiratory system.[6]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator in a well-ventilated fume hood.[6]
-
Storage: The compound is sensitive to moisture.[1] It should be stored under anhydrous conditions in a tightly sealed container at refrigerated temperatures (2-8°C).[1]
References
- 1. Buy this compound | 14777-27-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl acetimidate technical grade 14777-27-6 [sigmaaldrich.com]
An In-Depth Technical Guide to Methyl Acetimidate Hydrochloride for Studying Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate hydrochloride is a valuable chemical tool in the field of structural biology and proteomics for the investigation of protein-protein interactions. As a homobifunctional imidoester cross-linking agent, it covalently bridges interacting proteins by reacting with primary amino groups, primarily the ε-amino group of lysine residues. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis considerations for utilizing this compound to elucidate the architecture of protein complexes and signaling pathways.
Core Principles of Methyl Acetimidate Cross-Linking
This compound functions by reacting with the primary amino groups on the surface of proteins. The reaction proceeds via nucleophilic attack of the unprotonated amine on the imidoester, leading to the formation of a stable amidine bond. This covalent linkage effectively "freezes" transient or weak protein-protein interactions, allowing for their subsequent identification and characterization. The relatively short spacer arm of the acetimidate group makes it suitable for identifying proteins in close proximity.
The efficiency of the cross-linking reaction is significantly influenced by several factors, including pH, temperature, and the molar ratio of the cross-linker to the protein. The rate of the amidination reaction increases in the pH range of 6.8 to 8.8.[1] However, to minimize unwanted side reactions, such as the cross-linking of phospholipids in membrane protein studies, a pH of around 8.5 to 9.0 is often employed.[2]
Data Presentation: Quantitative Insights into Methyl Acetimidate Cross-Linking
The following table summarizes key quantitative data related to the application of methyl acetimidate in protein interaction studies.
| Parameter | Value/Range | Protein System | Notes | Reference |
| Cross-Linking Efficiency | 30% dimer formation | Bovine Rhodopsin | Reaction with bovine rod outer segment discs. | [2] |
| Optimal pH for Amidination | 6.8 - 8.8 | Denatured Aldolase | The rate of amidination increases within this pH range. | [1] |
| pH to Minimize Phospholipid Cross-Linking | 8.5 - 9.0 | Mitoplasts | Higher pH can minimize the cross-linking of phosphatidylethanolamine. | [2] |
| Typical Molar Excess of Cross-linker | 10- to 200-fold | Bovine Rhodopsin | Optimized to minimize the formation of higher-order oligomers. | [3] |
Experimental Protocols
Protocol 1: General Cross-Linking of a Purified Protein Complex
This protocol provides a general framework for cross-linking a purified protein complex with this compound. Optimization of reagent concentrations and reaction times is recommended for each specific system.
Materials:
-
Purified protein complex (1-5 mg/mL) in an amine-free buffer (e.g., HEPES, phosphate)
-
This compound
-
Reaction Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Protein Preparation: Ensure the purified protein complex is in a suitable amine-free buffer at a concentration of 1-5 mg/mL. Dialyze or buffer exchange the sample if necessary to remove any primary amine-containing substances (e.g., Tris buffer).
-
Reagent Preparation: Immediately before use, prepare a fresh stock solution of this compound in the Reaction Buffer.
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein sample to achieve a final molar excess of 10- to 50-fold over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The optimal time and temperature may need to be determined empirically.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted methyl acetimidate.
-
Analysis by SDS-PAGE:
-
Take an aliquot of the quenched reaction and mix it with SDS-PAGE loading buffer.
-
Run the sample on an SDS-PAGE gel to visualize the formation of higher molecular weight cross-linked species compared to a non-cross-linked control.
-
-
Identification of Interacting Proteins by Mass Spectrometry:
-
Excise the gel band corresponding to the cross-linked complex.
-
Perform in-gel digestion with a suitable protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptides and the interacting proteins.
-
Protocol 2: Cross-Linking of Rhodopsin in Native Membranes (Adapted from a general lysine cross-linking protocol)
This protocol is adapted for the study of membrane protein interactions, using rhodopsin as an example.
Materials:
-
Purified rod outer segment (ROS) membranes containing rhodopsin (10 µM)
-
This compound
-
Cross-Linking Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents and equipment
-
Mass spectrometry reagents and equipment
Procedure:
-
Membrane Preparation: Prepare ROS membranes containing rhodopsin at a concentration of approximately 10 µM in the Cross-Linking Buffer.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the Cross-Linking Buffer.
-
Cross-Linking Reaction:
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 10 mM and incubating for 15 minutes at room temperature.[3]
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of rhodopsin dimers and oligomers.
-
For mass spectrometric analysis, purify the monomeric and multimeric cross-linked species, followed by proteolytic digestion and LC-MS/MS analysis to identify intramolecular and intermolecular cross-links.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows related to the use of this compound in protein interaction studies.
Caption: Reaction mechanism of methyl acetimidate cross-linking.
Caption: Experimental workflow for protein interaction analysis.
Caption: Generic signaling pathway for investigation.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and dynamics of dark-state bovine rhodopsin revealed by chemical cross-linking and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Protein Modification with Imidoesters: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles of protein modification utilizing imidoesters. Imidoesters are a class of amine-reactive reagents widely employed in bioconjugation, protein cross-linking, and the structural analysis of proteins and their complexes. This document details the underlying chemistry, reaction kinetics, experimental protocols, and key applications of this versatile technology.
Core Principles of Imidoester Chemistry
Imidoesters react specifically and efficiently with primary amino groups (-NH₂) present on proteins. These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues. The reaction, known as amidination, results in the formation of a stable amidine bond. A significant advantage of this modification is the retention of the positive charge of the original primary amine at physiological pH, which helps to preserve the native conformation and biological activity of the protein.[1][2]
The general reaction can be depicted as follows:
Protein-NH₂ + Reagent-C(=NH)-OR' → Protein-NH-C(=NH)-Reagent + R'OH
Homobifunctional imidoesters possess two reactive imidoester groups, enabling the cross-linking of two separate protein molecules or different domains within the same protein that are in close proximity.[1][2]
Reaction Mechanism
The reaction of an imidoester with a primary amine proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidoester. The reaction is highly dependent on the pH of the solution.
Caption: Reaction mechanism of an imidoester with a primary amine.
Critical Reaction Parameters
The efficiency and specificity of protein modification with imidoesters are primarily governed by the following parameters:
-
pH: The reaction rate is highly pH-dependent. Imidoesters react more rapidly at alkaline pH (typically 8-10).[3] As the pH increases, the concentration of the nucleophilic unprotonated primary amine increases, leading to a more efficient reaction.[3] However, the stability of the imidoester reagent also decreases at higher pH due to hydrolysis. Therefore, an optimal pH range of 8-9 is generally recommended for efficient cross-linking.[1][2]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the imidoester.[1][2][4] Suitable buffers include phosphate, borate, carbonate, and HEPES.[1][2]
-
Reagent Concentration: The molar excess of the imidoester over the protein concentration is a critical factor. For protein concentrations above 5 mg/mL, a 10-fold molar excess is often sufficient. At lower protein concentrations, a 20- to 30-fold molar excess may be required to achieve efficient cross-linking.[1][2]
-
Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30 to 60 minutes.[1][2]
Side Reactions and Stability
While imidoesters are highly specific for primary amines, side reactions can occur, particularly at pH values below 8.[3] At lower pH, an intermediate N-alkyl imidate can form, which may lead to N,N'-amidine derivatives.[3] Furthermore, the imidoester linkage is susceptible to hydrolysis, and the reagents themselves are moisture-sensitive and should be stored desiccated.[1][2] The resulting amidine bond, however, is generally stable under physiological conditions.
Quantitative Data on Imidoester Cross-linkers
The choice of a specific imidoester cross-linker often depends on the desired spacer arm length, which dictates the distance between the two reactive groups. This is a critical consideration when studying protein-protein interactions and mapping spatial proximities.
| Imidoester Cross-linker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| Dimethyl Adipimidate | DMA | 245.15 | 8.6 |
| Dimethyl Pimelimidate | DMP | 259.17 | 9.2 |
| Dimethyl Suberimidate | DMS | 273.20 | 11.0 |
| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 309.28 | 11.9 |
Data sourced from Thermo Fisher Scientific product literature.[1][2]
Experimental Protocols
The following protocols provide a general framework for protein modification and cross-linking using imidoesters. Optimization may be required for specific applications.
General Protocol for Protein Cross-linking with Dimethyl Suberimidate (DMS)
This protocol is adapted from procedures described by Packman and Perham.[1][2]
Materials:
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0 (or other amine-free buffers like phosphate, borate, or HEPES at pH 8-9).
-
Protein Sample: Purified protein in the cross-linking buffer.
-
DMS Solution: Freshly prepared solution of Dimethyl Suberimidate dihydrochloride in the cross-linking buffer.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
Procedure:
-
Sample Preparation: Prepare the protein sample at the desired concentration in the cross-linking buffer.
-
Reagent Preparation: Immediately before use, dissolve the DMS in the cross-linking buffer to the desired stock concentration.
-
Cross-linking Reaction:
-
For protein concentrations > 5 mg/mL, add a 10-fold molar excess of DMS to the protein solution.
-
For protein concentrations < 5 mg/mL, add a 20- to 30-fold molar excess of DMS.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol for Cross-linking Yeast Nucleosomes with DMS
This protocol is a more specific application for studying protein-protein interactions within a complex.[5]
Procedure:
-
To a preparation of yeast nucleosomes, add DMS to a final concentration of 1 mg/ml.
-
Incubate at room temperature with rotation for 60 minutes.
-
Quench the reaction by adding 1 M Tris-HCl, pH 7.5 to a final concentration of 50 mM and continue to rotate for 15 minutes at room temperature.
-
Proceed immediately with subsequent steps such as Micrococcal Nuclease (MNase) digestion for further analysis.[5]
Visualization of Workflows and Logical Relationships
Experimental Workflow for Cross-linking Mass Spectrometry (XL-MS)
The following diagram illustrates a typical workflow for identifying protein-protein interactions using imidoester cross-linking followed by mass spectrometry analysis.
Caption: A typical workflow for cross-linking mass spectrometry.
Logical Relationships in Imidoester Modification
The success of an imidoester-based protein modification experiment depends on the careful consideration of several interconnected factors.
Caption: Interdependencies of key factors in imidoester reactions.
Applications in Research and Drug Development
Imidoester-mediated protein modification has a broad range of applications, including:
-
Structural Elucidation of Proteins and Complexes: Homobifunctional imidoesters are used to determine the quaternary structure of oligomeric proteins and to map the interfaces of protein-protein interactions.[6][7]
-
Cell Membrane and Surface Studies: Water-soluble imidoesters that can penetrate cell membranes are valuable for studying the structure and organization of membrane proteins and their interactions with other molecules.[3]
-
Immobilization of Proteins: Imidoesters can be used to covalently attach proteins to solid supports for applications such as affinity chromatography and enzyme immobilization.
-
Tissue Fixation: Imidoesters have been explored as alternatives to glutaraldehyde for fixing tissues for microscopy, with the advantage of better preserving the antigenicity of proteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fgsc.net [fgsc.net]
- 5. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Cross-linking using Methyl Acetimidate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical cross-linking is a powerful biochemical technique used to elucidate protein-protein interactions, stabilize multi-subunit complexes, and probe the three-dimensional structures of proteins.[1][2][3] Cross-linking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on amino acid residues, effectively linking them.[1][2]
Methyl acetimidate hydrochloride is a water-soluble, membrane-permeable imidoester cross-linker.[4] Imidoesters are a class of reagents that react specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of a protein.[4][5] A key advantage of imidoester cross-linkers is that the resulting amidine bond preserves the positive charge of the original amine group, which can help maintain the native conformation and biological activity of the protein.[4][6] While often considered monofunctional, methyl acetimidate can induce cross-linking of proteins and even phospholipids, particularly in membrane preparations.[7]
Mechanism of Action
Methyl acetimidate reacts rapidly with primary amines at an alkaline pH to form a stable amidine bond.[5] The reaction involves the nucleophilic attack of the unprotonated primary amine on the imidoester, resulting in the formation of the amidine linkage and the release of methanol. The reaction is favored at pH levels between 8 and 10.[5]
Quantitative Data and Reaction Parameters
The efficiency of the cross-linking reaction is highly dependent on several parameters, including pH, temperature, and reagent concentration. Both the rate of amidination (the desired reaction) and the rate of hydrolysis (an undesirable side reaction) of methyl acetimidate are affected by these conditions.[8][9][10]
Table 1: Recommended Reaction Conditions for Methyl Acetimidate Cross-linking
| Parameter | Recommended Condition | Rationale & Notes |
| pH | 8.0 - 10.0 | The rate of amidination increases with pH in this range, while hydrolysis is minimized.[4][5][8][9] Optimal efficiency is often achieved between pH 8 and 9.[4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction rates increase with temperature.[8][9] Lower temperatures can be used to slow the reaction and minimize protein degradation. |
| Buffer System | Amine-free buffers (e.g., Phosphate, Borate, HEPES, Triethanolamine) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the imidoester and should not be used during the reaction itself.[4][5][11][12] |
| Molar Excess of Cross-linker | 10- to 50-fold molar excess over protein | This is a common starting point.[11] The optimal ratio depends on the protein concentration and must be determined empirically.[4][6] |
| Incubation Time | 30 - 120 minutes | The optimal time should be determined empirically for each specific system.[4][11] |
| Protein Concentration | 1 - 10 mg/mL | A typical concentration range for cross-linking experiments.[11] |
Table 2: Influence of pH on Methyl Acetimidate Reactivity
| pH Range | Rate of Amidination | Rate of Hydrolysis | Remarks |
| 6.8 - 8.0 | Increases | Decreases | Favorable range to begin optimization, balancing reactivity and protein stability.[8][9][10] |
| 8.0 - 9.0 | High | Moderate | Considered the optimal range for efficient cross-linking.[4] |
| > 9.5 | Very High | Increases | Reaction with ε-amines may occur, but hydrolysis rate also increases.[6] |
Experimental Protocols
This section provides a general protocol for protein cross-linking. Optimal conditions may vary depending on the specific proteins and application.
Workflow Diagram
Materials Required
-
Purified protein of interest
-
This compound
-
Cross-linking Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0; or 0.2 M Triethanolamine, pH 8.0.[4][13] Crucially, do not use buffers containing primary amines like Tris or glycine. [4]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[11][13]
-
Anhydrous DMSO or DMF (optional, for initial stock of other cross-linkers, but methyl acetimidate is water-soluble).
-
Reaction tubes
-
Equipment for analysis (SDS-PAGE system, Western blot apparatus, or mass spectrometer).
Reagent Preparation
-
Protein Sample: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the chosen amine-free Cross-linking Buffer.[11] Ensure any buffer exchange is complete.
-
Methyl Acetimidate Solution: Methyl acetimidate is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, it must be prepared immediately before use.[4]
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4]
-
Dissolve the required amount of this compound in the Cross-linking Buffer to the desired stock concentration.
-
Cross-linking Procedure
-
Add the freshly prepared methyl acetimidate solution to the protein sample to achieve the desired final molar excess (e.g., a 10- to 50-fold molar excess).[11]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C.[4][11] The optimal time and temperature should be determined empirically.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to a 1 mL reaction).[11]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted methyl acetimidate is quenched.[11]
-
The cross-linked sample is now ready for analysis. For applications sensitive to quenching reagents, excess cross-linker and byproducts can be removed by dialysis or using a desalting column.[11]
Analysis of Cross-linked Products
-
SDS-PAGE: The simplest way to visualize cross-linking is by SDS-polyacrylamide gel electrophoresis. Intermolecularly cross-linked protein complexes will appear as new bands with higher molecular weights compared to the non-cross-linked control.
-
Western Blotting: To confirm the identity of the proteins within the cross-linked complex, perform a Western blot using antibodies specific to the target proteins.
-
Mass Spectrometry: For detailed structural information, the cross-linked products can be subjected to proteolytic digestion followed by LC-MS/MS analysis to identify the specific lysine residues involved in the cross-links.[11]
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. fgsc.net [fgsc.net]
- 13. benchchem.com [benchchem.com]
Modifying Lysine Residues in Proteins Using Methyl Acetimidate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of lysine residues in proteins using methyl acetimidate hydrochloride. This technique is a valuable tool in various research and development areas, including protein structure-function studies, drug development, and bioconjugation. The modification, known as acetimidylation, converts the primary amine of the lysine side chain into an N-substituted acetamidine, preserving the positive charge at physiological pH and thus often minimizing significant structural perturbations.
Introduction
This compound is a versatile reagent used to selectively modify the ε-amino group of lysine residues on the surface of proteins.[1][2] This modification is particularly useful for:
-
Probing Protein Structure and Function: By modifying accessible lysine residues, researchers can identify their roles in protein-protein interactions, enzyme activity, and overall protein stability.[3]
-
Improving Protein Crystallization: Altering the surface properties of a protein through acetimidylation can sometimes promote the formation of high-quality crystals for X-ray crystallography.
-
Drug Development: Modification of therapeutic proteins or drug targets can be used to investigate binding sites and enhance drug efficacy or stability.[1]
-
Bioconjugation: Acetimidylated proteins can be used in subsequent conjugation reactions to attach other molecules, such as fluorescent dyes or polyethylene glycol (PEG).[1]
The reaction of methyl acetimidate with a lysine residue results in the formation of an acetimidyl group, which carries a net positive charge and has a pKa of approximately 12.5, ensuring it remains protonated over a wide pH range. This charge preservation is a key advantage over other amine-modifying reagents like acetic anhydride, which neutralizes the positive charge of the lysine side chain.
Chemical Principle and Reaction Mechanism
The modification of a lysine residue by this compound proceeds via a nucleophilic attack of the unprotonated ε-amino group of lysine on the electrophilic carbon of the methyl acetimidate. This is followed by the elimination of a methanol molecule to form a stable N-substituted acetamidine.
Quantitative Data Summary
The efficiency of the acetimidylation reaction is influenced by several factors, most notably pH and temperature. The stability of methyl acetimidate itself is also pH and temperature-dependent, with hydrolysis being a competing reaction.
Table 1: Effect of pH on the Rate Constants of Methyl Acetimidate Hydrolysis and Aldolase Amidination at 25°C [4][5]
| pH | Rate of Hydrolysis (min⁻¹) | Rate of Amidination (min⁻¹) |
| 6.8 | 0.18 | 0.03 |
| 7.8 | 0.08 | 0.10 |
| 8.8 | 0.05 | 0.25 |
Table 2: Effect of Temperature on the Rate Constants of Methyl Acetimidate Hydrolysis and Aldolase Amidination at pH 7.8 [4][5]
| Temperature (°C) | Rate of Hydrolysis (min⁻¹) | Rate of Amidination (min⁻¹) |
| 0 | 0.01 | 0.01 |
| 25 | 0.08 | 0.10 |
| 37 | 0.25 | 0.30 |
Table 3: Mass Spectrometry Data for Acetimidylated Lysine Residues
| Modification | Reagent | Mass Shift (Monoisotopic) | Mass Shift (Average) |
| Acetimidylation | Methyl Acetimidate HCl | +42.0218 Da | +42.053 Da |
Experimental Protocols
The following protocols provide a general framework for the modification of lysine residues in proteins using this compound. Optimization may be required for specific proteins and applications.
General Protocol for Protein Acetimidylation
This protocol is suitable for general protein modification studies.
Materials:
-
Protein of interest (in a suitable buffer, e.g., 50 mM HEPES, pH 8.0)
-
This compound (store desiccated at 4°C)
-
Reaction Buffer: 0.2 M Triethanolamine-HCl, pH 8.5
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Dialysis tubing or desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, dissolve this compound in ice-cold Reaction Buffer to a final concentration of 0.5 M.
-
Modification Reaction: Add the methyl acetimidate solution to the protein solution to achieve a final concentration of 10-50 mM. The exact concentration should be optimized for the target protein. A 20-fold molar excess of reagent over the total number of lysine residues is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration (4-16 hours) to minimize potential side reactions.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagents: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Analysis: Analyze the extent of modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the increase in molecular weight. Further analysis by peptide mapping and tandem mass spectrometry (MS/MS) can identify the specific lysine residues that have been modified.
Protocol for Site-Directed Modification using a Protection Strategy
This protocol can be used to modify a specific lysine residue by protecting other lysines.
Materials:
-
Protein of interest
-
Protecting reagent (e.g., a reversible inhibitor or binding partner that masks certain lysines)
-
This compound
-
Ethyl acetimidate hydrochloride (optional, for modifying unprotected lysines)
-
Reaction and Quenching buffers as in 4.1.
Procedure:
-
Protection: Incubate the protein with the protecting reagent to form a complex that shields the desired lysine(s) from modification.
-
Modification of Unprotected Lysines: Add ethyl acetimidate (or another non-radioactive imidoester) to the complex to modify the exposed lysine residues.
-
Removal of Protecting Group: Remove the protecting reagent by dialysis or other suitable methods.
-
Modification of the Target Lysine: Add radiolabeled ([¹⁴C]) or non-labeled methyl acetimidate to modify the now-exposed target lysine residue.
-
Quenching and Purification: Follow steps 5 and 6 from the general protocol.
-
Analysis: Use peptide mapping and sequencing to identify the modified lysine residue.
Applications and Considerations
Impact on Protein-Protein Interactions and Signaling
Modification of lysine residues can significantly impact protein-protein interactions and cellular signaling pathways. Since lysine residues are frequently involved in electrostatic interactions, their modification, even while preserving the positive charge, can alter binding affinities.
For example, acetimidylation of lysine residues within a protein-protein interaction interface can disrupt the binding, providing evidence for the importance of those residues in the interaction. This approach can be used to map binding sites and understand the molecular basis of signal transduction.
Side Reactions and Stability
While methyl acetimidate is relatively specific for primary amines, side reactions can occur, particularly with thiol groups of cysteine residues, although these are generally less stable. The primary competing reaction is the hydrolysis of methyl acetimidate, which is favored at lower pH.[4][5]
The acetimidyl modification itself is generally stable under physiological conditions and during common biochemical procedures like tryptic digestion.[3] However, prolonged exposure to very low or high pH can lead to hydrolysis of the amidine bond.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no modification | Inactive reagent (hydrolyzed) | Use fresh, dry this compound. Prepare the solution immediately before use in a cold buffer. |
| Suboptimal pH | Ensure the reaction pH is between 8.0 and 9.0 for efficient amidination. | |
| Presence of primary amines in the buffer | Use buffers without primary amines (e.g., HEPES, phosphate, borate). | |
| Protein precipitation | High reagent concentration or solvent effects | Decrease the concentration of methyl acetimidate. Perform the reaction at a lower temperature (4°C). |
| Non-specific modification | Reaction conditions are too harsh | Reduce the reaction time and/or temperature. |
| Difficulty in identifying modified sites | Incomplete digestion or poor ionization in MS | Optimize the protein digestion protocol. Consider using different proteases. Adjust mass spectrometry parameters. |
Conclusion
Modification of lysine residues with this compound is a powerful and versatile technique for protein chemists, structural biologists, and drug development scientists. By carefully controlling the reaction conditions, it is possible to achieve specific and efficient modification, providing valuable insights into protein structure and function. The protocols and data presented here serve as a comprehensive guide for the successful application of this important biochemical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine acetylation: codified crosstalk with other posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Acetylation is an Important Post-Translational Modification that Modulates Heat Shock Response in the Sea Cucumber Apostichopus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interfacing protein lysine acetylation and protein phosphorylation: Ancient modifications meet on ancient proteins - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Buffer Conditions for Methyl Acetimidate Hydrochloride Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl acetimidate hydrochloride is a valuable reagent for the chemical modification of primary amines in biological molecules, particularly the ε-amino groups of lysine residues in proteins. This process, known as amidination, results in the conversion of a positively charged amine to a positively charged amidine group, thereby preserving the overall charge of the modified protein. The success of this modification is critically dependent on the reaction conditions, with the buffer composition and pH being the most crucial parameters. These factors govern the delicate balance between the desired amidination reaction and the competing hydrolysis of the reagent.
Key Considerations for Optimal Reaction Conditions
The reaction of methyl acetimidate with a primary amine is a nucleophilic substitution where the unprotonated amine attacks the imidate. Concurrently, methyl acetimidate can react with water and hydrolyze, rendering it inactive. The optimal buffer conditions are therefore a compromise that maximizes the rate of amidination while minimizing the rate of hydrolysis.
pH: The pH of the reaction buffer is the most significant factor influencing the outcome. The rate of amidination is dependent on the concentration of the unprotonated form of the target amine, which increases with higher pH. Conversely, the stability of methyl acetimidate is also pH-dependent. Research indicates that between pH 6.8 and 8.8, the rate of hydrolysis of methyl acetimidate decreases as the pH increases, while the rate of amidination increases.[1] For the modification of lysine residues in proteins, a pH range of 8.5 to 9.5 is generally considered optimal.[2]
Buffer Composition: It is imperative to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the methyl acetimidate. Commonly used amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) should be avoided. Suitable alternatives include borate buffers and phosphate buffers.
Temperature: Both the amidination and hydrolysis reactions are accelerated at higher temperatures.[1] Therefore, the reaction temperature should be carefully controlled to ensure a sufficient reaction rate without excessive hydrolysis of the reagent. Reactions are typically carried out at room temperature or on ice (4°C) to better control the reaction rate.
Ionic Strength: The ionic strength of the buffer has been shown to have no significant effect on the rate of either amidination or hydrolysis.[1]
Data Presentation: Reaction Rates as a Function of pH
The following table summarizes the quantitative data on the pseudo-first-order rate constants for the hydrolysis of methyl acetimidate and the amidination of denatured aldolase at various pH values. This data is crucial for selecting the optimal pH to maximize the modification of the target protein while minimizing the inactivation of the reagent.
| pH | Rate of Hydrolysis (k_h, min⁻¹) | Rate of Amidination (k_a, min⁻¹) |
| 6.8 | 0.23 | 0.04 |
| 7.8 | 0.14 | 0.12 |
| 8.8 | 0.08 | 0.35 |
Data extracted from "Properties of methyl acetimidate and its use as a protein-modifying reagent".[1]
Experimental Protocols
Protocol 1: General Procedure for Protein Amidination
This protocol provides a general method for the modification of primary amines in a protein using this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M Sodium Borate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. Ensure that any previous buffer containing primary amines has been thoroughly removed by dialysis or buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer. A typical stock solution concentration is 10-50 mg/mL.
-
Amidination Reaction: Add the methyl acetimidate solution to the protein solution to achieve the desired final concentration. A 20 to 50-fold molar excess of methyl acetimidate over the concentration of primary amines in the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or 4°C with gentle stirring. The optimal time and temperature should be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any excess methyl acetimidate. Incubate for 15-30 minutes.
-
Purification: Remove the excess reagent and byproducts by desalting or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Optimization of Reaction pH
To determine the optimal pH for a specific protein, a series of small-scale reactions can be performed at different pH values.
Materials:
-
Protein of interest
-
This compound
-
A series of amine-free buffers with varying pH (e.g., 0.1 M Sodium Phosphate-Borate buffers at pH 7.5, 8.0, 8.5, and 9.0)
-
Quenching solution
-
Method for quantifying the extent of modification (e.g., TNBS assay, mass spectrometry)
Procedure:
-
Reaction Setup: Prepare parallel reactions of the protein with methyl acetimidate in each of the different pH buffers, following the general procedure outlined in Protocol 1.
-
Incubation and Quenching: Incubate and quench all reactions under identical conditions (time and temperature).
-
Analysis: After purification, determine the extent of amine modification for each reaction using a suitable analytical method.
-
Optimization: Compare the results to identify the pH that provides the highest degree of modification with minimal side reactions or protein aggregation.
Mandatory Visualization
Caption: Experimental workflow for protein modification using methyl acetimidate.
Caption: Logical relationship of reaction conditions and outcomes.
References
Application Notes and Protocols for Methyl Acetimidate Hydrochloride in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate hydrochloride is a valuable reagent in bioconjugation, primarily utilized for the chemical modification of primary amino groups, such as the ε-amino group of lysine residues in proteins. This process, known as amidination, results in the conversion of a primary amine to an acetamidine group. A key advantage of this modification is the retention of the positive charge at physiological pH, which often preserves the native conformation and biological activity of the protein.[1][2] These application notes provide detailed protocols for the use of this compound in bioconjugation, including reaction optimization, purification of the conjugate, and analytical characterization.
Principle of Reaction
The reaction of methyl acetimidate with a primary amine is a nucleophilic substitution reaction. The unprotonated primary amine attacks the electrophilic carbon of the methyl acetimidate, leading to the formation of a stable N-substituted acetamidine and the release of methanol.
Diagram of the Amidination Reaction
Caption: General reaction scheme for the amidination of a primary amine on a protein using this compound.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the amidination reaction is influenced by several factors, including pH, temperature, and the molar ratio of methyl acetimidate to the protein. The hydrolysis of methyl acetimidate is a competing reaction that is also pH and temperature-dependent.[2]
| Parameter | Recommended Range | Effect on Amidination | Effect on Hydrolysis | Notes |
| pH | 7.0 - 9.0 | Rate increases with pH[2] | Rate decreases between pH 6.8 and 8.8[2] | A compromise pH is often chosen to maximize amidination while minimizing hydrolysis. Buffers should not contain primary amines (e.g., Tris). Phosphate or borate buffers are suitable alternatives. |
| Temperature | 4 - 37°C | Rate increases with temperature[2] | Rate increases significantly with temperature[2] | Lower temperatures (4°C) can be used to slow down hydrolysis and the amidination reaction for better control, requiring longer incubation times. |
| Molar Ratio (Reagent:Protein) | 10:1 to 100:1 | Higher ratios lead to a higher degree of modification | Not directly affected | The optimal ratio should be determined empirically for each protein to achieve the desired level of modification without causing protein aggregation or loss of activity.[3] |
| Reaction Time | 30 minutes to several hours | Longer times can increase the degree of modification | Longer times increase the extent of hydrolysis | Reaction progress should be monitored to determine the optimal time. |
Experimental Protocols
Protocol 1: General Amidination of a Protein
This protocol provides a general procedure for the modification of lysine residues on a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0 (or other suitable amine-free buffer)
-
Quenching Solution: 1 M Glycine or Tris, pH 8.0
-
Desalting column (e.g., size-exclusion chromatography) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the Conjugation Buffer. The concentration will depend on the desired molar excess.
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently mixing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Diagram of the Experimental Workflow
Caption: A step-by-step workflow for the bioconjugation of a protein with this compound.
Protocol 2: Purification of the Amidinated Protein
A. Size-Exclusion Chromatography (SEC):
SEC is a suitable method for separating the modified protein from the smaller, unreacted methyl acetimidate and byproducts.[4][5]
Procedure:
-
Equilibrate a size-exclusion chromatography column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer. The protein conjugate will elute in the void volume or early fractions, while the smaller molecules will be retained and elute later.
-
Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pool the fractions containing the purified protein conjugate.
B. Ion-Exchange Chromatography (IEX):
Since amidination preserves the positive charge of lysine residues, the overall charge of the protein may not be significantly altered. However, IEX can still be effective for purification, especially if the unmodified protein has a well-defined charge at a specific pH.[6][7][8][9][10]
Procedure:
-
Determine the isoelectric point (pI) of the unmodified protein.
-
Choose an appropriate IEX resin (anion or cation exchange) and a buffer system where the protein of interest will bind.
-
Equilibrate the IEX column with the binding buffer.
-
Load the desalted and buffer-exchanged reaction mixture onto the column.
-
Wash the column with the binding buffer to remove any unbound molecules.
-
Elute the bound protein using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the buffer.
-
Collect fractions and analyze for the presence of the protein conjugate.
Protocol 3: Analytical Characterization
A. SDS-PAGE Analysis:
SDS-PAGE can be used to assess the apparent molecular weight of the modified protein. A slight increase in molecular weight may be observed depending on the extent of modification.
Procedure:
-
Prepare samples of the unmodified protein and the purified amidinated protein.
-
Mix the protein samples with an equal volume of 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Visualize the protein bands and compare the migration of the modified protein to the unmodified control.[11][12][13]
B. Mass Spectrometry (MS) Analysis:
Mass spectrometry is a powerful tool to confirm the modification and determine the degree of labeling.
Procedure:
-
Prepare the unmodified and modified protein samples for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) and, for bottom-up analysis, enzymatic digestion (e.g., with trypsin).
-
Analyze the samples using an appropriate mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
For intact protein analysis, compare the mass of the modified protein to the unmodified protein. The mass increase for each amidination is approximately 41.07 Da.
-
For peptide mapping analysis after digestion, identify peptides containing modified lysine residues by the corresponding mass shift. This will also allow for the localization of the modification sites.[14][15][16]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low degree of modification | - Suboptimal pH or temperature- Insufficient molar excess of reagent- Short reaction time- Hydrolysis of the reagent | - Optimize reaction pH and temperature (see table above).- Increase the molar ratio of methyl acetimidate to protein.- Increase the incubation time.- Prepare the methyl acetimidate solution immediately before use. |
| Protein precipitation/aggregation | - High degree of modification- Unfavorable buffer conditions | - Reduce the molar excess of the reagent.- Perform the reaction at a lower protein concentration.- Screen different buffer conditions (pH, ionic strength). |
| Heterogeneous product | - Incomplete reaction- Different reactivity of lysine residues | - Increase reaction time or reagent concentration.- This is often an inherent outcome of lysine modification. Purification techniques like IEX may help to separate species with different degrees of modification. |
Conclusion
This compound is a versatile and effective reagent for the bioconjugation of proteins through the modification of lysine residues. By carefully controlling the reaction conditions, researchers can achieve a desired degree of modification while preserving the protein's native structure and function. The detailed protocols and application notes provided here serve as a comprehensive guide for the successful implementation of this bioconjugation technique in various research and development applications.
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. goldbio.com [goldbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Protein purification by IE-chromatography [reachdevices.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. benchchem.com [benchchem.com]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. Protein analysis SDS PAGE [qiagen.com]
- 14. Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mass spectrometry-based method to screen for α-amidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Modification of Proteins Prior to Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtaining well-diffracting crystals is often the primary bottleneck in determining the three-dimensional structure of proteins by X-ray crystallography. For many proteins, particularly those that are conformationally flexible or prone to aggregation, crystallization can be a significant challenge. Chemical modification of a protein's surface can be a powerful strategy to overcome these hurdles by altering its physicochemical properties to favor the formation of stable crystal lattices.
This document provides an overview and detailed protocols for three common and effective chemical modification techniques: Reductive Methylation, Surface Entropy Reduction (SER), and Chemical Cross-linking. These methods can enhance crystallizability, improve crystal quality, and ultimately increase the success rate of protein structure determination.
Reductive Methylation
Reductive methylation is a chemical modification technique that specifically targets the primary amino groups of lysine residues and the N-terminus of a protein. This process involves the covalent attachment of one or two methyl groups, which neutralizes the positive charge of the lysine side chains and increases their hydrophobicity. These alterations can promote new crystal packing interactions and reduce the protein's solubility, thereby favoring crystallization.[1][2] Reductive methylation is a relatively simple, fast, and specific method that can be performed under mild conditions.[3][4]
Quantitative Data on Reductive Methylation Success
| Number of Proteins Tested | Number of Proteins Yielding Diffraction-Quality Crystals | Success Rate | Reference |
| 370 | 40 | 10.8% | Kim et al. |
| 180 | 12 (new structures determined) | 6.7% | Kim et al. |
| 10 | 4 | 40% | Walter et al.[1] |
Experimental Protocol: Reductive Methylation of Lysine Residues
This protocol is adapted from established methods for the reductive methylation of proteins.[5][6]
Materials:
-
Purified protein sample (5-20 mg/mL in a buffer without primary amines, e.g., HEPES or phosphate buffer)
-
Dimethylamine borane (DMAB)
-
Formaldehyde (37% w/v)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Dialysis tubing or centrifugal concentrators with appropriate molecular weight cut-off (MWCO)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the protein for methylation. If necessary, buffer exchange the protein into a suitable buffer like HEPES or phosphate buffer.
-
The protein concentration should ideally be between 5 and 20 mg/mL.[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the purified protein to the reaction buffer.
-
Add a 20 mM final concentration of dimethylamine borane (DMAB).
-
Add a 40 mM final concentration of formaldehyde.
-
The final reaction volume will depend on the amount of protein being modified.
-
-
Incubation:
-
Incubate the reaction mixture at 4°C for 2 hours.
-
-
Second Reagent Addition:
-
After the initial 2-hour incubation, add another aliquot of DMAB and formaldehyde to the same final concentrations (20 mM and 40 mM, respectively).
-
-
Continued Incubation:
-
Continue to incubate the reaction mixture at 4°C for an additional 2 hours.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution to a final concentration of 100 mM. This can be 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Incubate for 1 hour at 4°C.
-
-
Removal of Excess Reagents:
-
Remove unreacted reagents and by-products by dialysis against a suitable storage buffer or by using centrifugal concentrators.
-
-
Verification of Modification (Optional but Recommended):
-
The extent of methylation can be verified by mass spectrometry.
-
-
Crystallization Screening:
-
The modified protein is now ready for crystallization trials using standard screening methods.
-
Experimental Workflow: Reductive Methylation
Caption: Workflow for the reductive methylation of proteins.
Surface Entropy Reduction (SER)
Surface Entropy Reduction (SER) is a protein engineering strategy that aims to increase the propensity of a protein to crystallize by reducing the conformational entropy of its surface residues.[7][8] This is typically achieved by site-directed mutagenesis to replace flexible, high-entropy residues (often lysines and glutamates) with smaller, more rigid residues like alanine.[1][7] By creating patches of low conformational entropy on the protein surface, the entropic cost of forming ordered crystal contacts is reduced, thereby promoting crystallization.[1][8] Studies have shown that other residues like tyrosine and threonine can also be effective replacements.[7]
Quantitative Data on Surface Entropy Reduction Success
While specific success rates are highly protein-dependent, the SER strategy has proven effective for numerous proteins that were recalcitrant to crystallization in their wild-type form.[7][9] In one study, over half of the generated mutants yielded a larger number of crystals compared to the wild-type protein.[7]
Experimental Protocol: Surface Entropy Reduction (SER)
This protocol outlines the general steps for applying the SER strategy.
Materials:
-
Expression vector containing the gene of interest
-
Site-directed mutagenesis kit
-
DNA sequencing reagents
-
Protein expression and purification reagents
-
Crystallization screening solutions
Procedure:
-
Identification of Target Residues:
-
Using the protein's structure (if available) or a homology model, identify surface-exposed residues with long, flexible side chains, such as lysine, glutamate, and glutamine.
-
Prioritize residues located in flexible loops or regions that are not predicted to be involved in biological function.
-
Select small clusters of 2-3 of these residues for mutation.[7]
-
-
Site-Directed Mutagenesis:
-
Design primers for the desired mutations (e.g., Lys -> Ala, Glu -> Ala).
-
Perform site-directed mutagenesis using a commercial kit according to the manufacturer's instructions.
-
Transform the mutated plasmid into a suitable E. coli strain for propagation.
-
-
Sequence Verification:
-
Isolate the plasmid DNA from several colonies and verify the desired mutations by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express the mutant protein using the same procedure as for the wild-type protein.
-
Purify the mutant protein to homogeneity. It is crucial to ensure that the mutant protein is stable and properly folded.
-
-
Crystallization Screening:
-
Set up crystallization trials for the mutant protein using a wide range of commercial and custom screens.
-
Compare the crystallization behavior of the mutant to that of the wild-type protein.
-
Logical Relationship: Surface Entropy Reduction
Caption: The logic behind Surface Entropy Reduction.
Chemical Cross-linking
Chemical cross-linking can be used to stabilize proteins or protein complexes that are conformationally heterogeneous, which can be a major obstacle to crystallization.[10][11] Cross-linking agents introduce covalent bonds between specific amino acid residues, restricting the protein's flexibility and locking it into a more uniform conformation.[12] This can be particularly useful for stabilizing protein-ligand complexes for co-crystallization.[10] Glutaraldehyde is a commonly used cross-linking agent that reacts with lysine residues.[10]
Experimental Protocol: Chemical Cross-linking with Glutaraldehyde
This protocol provides a general method for cross-linking protein crystals.
Materials:
-
Protein crystals
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Stabilizing solution (similar to the mother liquor from which the crystals grew)
-
Cryoprotectant solution
Procedure:
-
Crystal Preparation:
-
Grow protein crystals using standard vapor diffusion or other crystallization methods.
-
-
Cross-linking Solution Preparation:
-
Prepare a fresh cross-linking solution by diluting the glutaraldehyde stock into the stabilizing solution. The final concentration of glutaraldehyde can range from 0.1% to 2.5% (v/v). The optimal concentration needs to be determined empirically.
-
-
Cross-linking Reaction:
-
Carefully transfer the protein crystals into the cross-linking solution.
-
Incubate the crystals in the cross-linking solution for a period ranging from a few minutes to several hours. The optimal incubation time will vary depending on the protein and crystal size.
-
-
Washing:
-
After incubation, transfer the cross-linked crystals to a fresh drop of stabilizing solution to wash away excess glutaraldehyde.
-
-
Soaking (for ligand binding):
-
If the goal is to obtain a protein-ligand complex, the cross-linked crystals can now be soaked in a solution containing the ligand of interest.[10]
-
-
Cryoprotection and Freezing:
-
Transfer the cross-linked (and potentially soaked) crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen for X-ray data collection.
-
Experimental Workflow: Crystal Cross-linking
Caption: Workflow for chemical cross-linking of protein crystals.
Conclusion
Chemical modification of proteins is a valuable set of tools in the structural biologist's arsenal to overcome challenges in protein crystallization. Reductive methylation, surface entropy reduction, and chemical cross-linking each offer unique advantages for improving the likelihood of obtaining high-quality crystals. The choice of method will depend on the specific properties of the target protein and the nature of the crystallization problem. By systematically applying these techniques, researchers can significantly increase their success in determining the three-dimensional structures of challenging protein targets.
References
- 1. Modifying the protein to crystallize better - CCP4 wiki [wiki.uni-konstanz.de]
- 2. Lysine methylation as a routine rescue strategy for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large-scale evaluation of protein reductive methylation for improving protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvage of Failed Protein Targets by Reductive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Protein crystallization by surface entropy reduction: optimization of the SER strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Application of protein engineering to enhance crystallizability and improve crystal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linking of protein crystals as an aid in the generation of binary protein-ligand crystal complexes, exemplified by the human PDE10a-papaverine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Application Notes: Cross-linking Membrane Proteins with Methyl Acetimidate Hydrochloride
References
- 1. Buy this compound | 14777-27-6 [smolecule.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 甲基乙酰亚胺酯 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Cross-Linking of Proteins and Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Quenching of Methyl Acetimidate Hydrochloride Cross-Linking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetimidate hydrochloride is a valuable reagent in chemical biology and drug development for the study of protein-protein interactions.[1] As a homobifunctional imidoester cross-linker, it covalently links primary amino groups, predominantly the ε-amino groups of lysine residues, that are in close proximity.[2] This process, known as amidination, results in a stable bond while preserving the positive charge of the modified lysine residue, thus minimizing perturbations to the protein's native structure and function.[2] Effective quenching of the cross-linking reaction is a critical step to ensure that the identified interactions accurately reflect the state of the system at a specific point in time and to prevent unwanted side reactions. This document provides detailed protocols and application notes for quenching this compound cross-linking reactions.
Mechanism of Action and Reaction Parameters
Methyl acetimidate reacts with primary amines in a pH-dependent manner, with optimal reactivity occurring in the pH range of 8.0 to 10.0. The reaction involves the nucleophilic attack of the unprotonated amine on the imidate carbon, leading to the formation of an amidine bond and the release of methanol.
Key Reaction Parameters:
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 10.0 | Reaction rate increases with pH. Buffers should be free of primary amines (e.g., phosphate, borate, HEPES). |
| Temperature | 4 - 25°C | Lower temperatures can be used to slow the reaction rate and minimize protein degradation. |
| Reaction Time | 30 - 120 minutes | Optimal time should be determined empirically for each system. |
| Molar Excess of Cross-linker | 10- to 50-fold over protein | The optimal ratio depends on the protein concentration and the desired degree of cross-linking. |
Quenching the Cross-Linking Reaction
Quenching is essential to terminate the cross-linking reaction by consuming any unreacted methyl acetimidate. This is typically achieved by adding a quenching agent with a primary amine that will react with the remaining cross-linker. The most commonly used quenching agents are Tris (tris(hydroxymethyl)aminomethane) and glycine.
Recommended Quenching Conditions:
| Quenching Agent | Final Concentration | Incubation Time | Incubation Temperature |
| Tris | 20 - 50 mM | 15 - 30 minutes | Room Temperature (20-25°C) |
| Glycine | 20 - 50 mM | 15 - 30 minutes | Room Temperature (20-25°C) |
Note: While both Tris and glycine are effective, Tris is often considered a more efficient quenching agent for amine-reactive cross-linkers due to its chemical structure.
Experimental Protocols
Protocol 1: Quenching with Tris
This protocol describes the quenching of a this compound cross-linking reaction using a Tris-based quenching buffer.
Materials:
-
Cross-linked protein sample
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Reaction Buffer (amine-free, e.g., PBS, pH 8.0)
Procedure:
-
Perform the cross-linking reaction by incubating the protein sample with this compound at the desired concentration, temperature, and time.
-
To quench the reaction, add the 1 M Tris-HCl, pH 7.5 quenching buffer to the cross-linked sample to achieve a final Tris concentration of 20-50 mM. For example, add 20 µL of 1 M Tris-HCl to a 980 µL reaction volume for a final concentration of 20 mM.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
The quenched sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or western blotting.
Protocol 2: Quenching with Glycine
This protocol outlines the procedure for quenching the cross-linking reaction using a glycine-based solution.
Materials:
-
Cross-linked protein sample
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Reaction Buffer (amine-free, e.g., HEPES, pH 8.5)
Procedure:
-
Following the incubation of your protein with this compound, prepare to terminate the reaction.
-
Add the 1 M Glycine quenching solution to the reaction mixture to a final concentration of 20-50 mM.
-
Ensure complete mixing of the quenching agent.
-
Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Proceed with subsequent analytical steps.
Visualizations
Caption: Experimental workflow for protein cross-linking using this compound.
Caption: Elucidating protein interactions in a signaling pathway using cross-linking.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl Acetimidate Hydrochloride Cross-Linking
Welcome to the technical support center for methyl acetimidate hydrochloride cross-linking. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yield, and to optimize experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound cross-linking?
A1: this compound is a homobifunctional imidoester cross-linker. Its reactive imidoester groups target primary amines (–NH₂), which are found at the N-terminus of proteins and on the side chain of lysine residues. The reaction forms a stable amidine bond, effectively linking two protein subunits or molecules that are in close proximity. This reaction is highly specific for primary amines and generally does not react with other nucleophilic groups in proteins.
Q2: What are the primary causes of low cross-linking yield with methyl acetimidate?
A2: Low yield in methyl acetimidate cross-linking experiments can stem from several factors:
-
Hydrolysis of the Reagent: Methyl acetimidate is moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering it inactive.[1]
-
Suboptimal pH: The reaction is highly pH-dependent. The optimal pH range for imidoester cross-linking is between 8.0 and 10.0.[2][3]
-
Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecules for the cross-linker, significantly reducing the yield.[2][4]
-
Low Reactant Concentrations: If the concentration of the protein or the cross-linker is too low, the competing hydrolysis reaction will be favored.[5]
-
Incorrect Molar Ratio: An inappropriate molar excess of the cross-linker can lead to either incomplete cross-linking or excessive modification and protein aggregation.[2]
Troubleshooting Guides
Issue 1: Low or No Cross-Linked Product Observed
Q: I am not seeing any significant formation of my desired cross-linked product. What steps can I take to improve the yield?
A: This is a common issue that can be addressed by systematically evaluating your experimental setup.
1. Reagent and Solution Preparation:
-
Fresh Reagent: Ensure your this compound is not expired and has been stored under desiccated conditions. It is highly sensitive to moisture.[1]
-
Fresh Stock Solutions: Prepare cross-linker stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[5] Do not store aqueous solutions of the cross-linker.[3]
-
Equilibrate to Room Temperature: Before opening the reagent vial, allow it to equilibrate to room temperature to prevent moisture condensation.[6]
2. Reaction Conditions:
-
Optimize pH: The reaction of imidoesters with amines is most efficient at a pH between 8.0 and 10.0.[2][3] Verify the pH of your reaction buffer immediately before adding the cross-linker.
-
Use a Non-Amine Buffer: Switch to a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[2][7]
-
Increase Protein Concentration: Low protein concentrations favor hydrolysis of the cross-linker over the desired aminolysis reaction. If possible, increase the concentration of your target protein. A concentration of at least 2 mg/mL is often recommended as a starting point.[6]
-
Optimize Molar Ratio: The optimal molar ratio of cross-linker to protein needs to be determined empirically. A good starting point is a 10- to 50-fold molar excess of methyl acetimidate to the protein.[2] Perform a titration to find the ideal ratio for your specific system.
3. Incubation Parameters:
-
Adjust Incubation Time and Temperature: The reaction time and temperature may need optimization. A typical starting point is incubating for 30-60 minutes at room temperature.[8] Shorter times may be insufficient for cross-linking, while longer times can increase the risk of sample degradation or non-specific reactions.
Issue 2: Protein Precipitation After Adding the Cross-linker
Q: My protein sample precipitates after I add the methyl acetimidate. How can I prevent this?
A: Protein precipitation is often a sign of excessive cross-linking, leading to the formation of large, insoluble aggregates.[5]
-
Reduce Cross-linker Concentration: Decrease the molar excess of methyl acetimidate in your reaction. Perform a titration to find a concentration that yields cross-linking without causing precipitation.
-
Shorten Reaction Time: A shorter incubation period may be sufficient to form the desired cross-links without leading to extensive aggregation.
-
Optimize Protein Concentration: While a higher protein concentration is generally better for yield, extremely high concentrations can also promote aggregation. If you are working with a very concentrated sample, try diluting it slightly.
Data Presentation
Table 1: Recommended Reaction Parameters for Methyl Acetimidate Cross-Linking
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 10.0 | Optimal efficiency is achieved in this alkaline range.[2][3] |
| Buffer System | Phosphate, HEPES, Borate | Avoid buffers containing primary amines (e.g., Tris, Glycine).[2][4] |
| Protein Conc. | > 2 mg/mL | Higher concentrations favor the cross-linking reaction over hydrolysis.[6] |
| Molar Excess | 10- to 50-fold | This is a starting point and should be optimized for each system.[2] |
| Temperature | Room Temperature (20-25°C) | Can be optimized; lower temperatures may require longer incubation.[8] |
| Incubation Time | 30 - 60 minutes | Should be optimized to balance yield and non-specific reactions.[8] |
Experimental Protocols
Protocol 1: General Protein Cross-Linking with this compound
This protocol provides a general starting point for cross-linking two proteins in solution.
Materials:
-
Purified protein sample(s) in a suitable buffer
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Sample Preparation:
-
Ensure your protein sample is in an amine-free buffer at a concentration of at least 2 mg/mL.[6] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Cross-linker Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
-
Cross-Linking Reaction:
-
Add the calculated volume of the methyl acetimidate stock solution to your protein sample to achieve the desired molar excess (start with a 20-fold molar excess).
-
Gently mix and incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add the Quenching Buffer to a final concentration of 20-50 mM Tris.[2]
-
Incubate for an additional 15 minutes at room temperature. This will consume any unreacted methyl acetimidate.
-
-
Removal of Excess Reagent:
-
Remove excess cross-linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[6]
-
-
Analysis:
-
Analyze the cross-linked products using SDS-PAGE, Western blotting, or mass spectrometry to determine the efficiency of the reaction.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low cross-linking yield.
Caption: Competing reactions in methyl acetimidate cross-linking.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fgsc.net [fgsc.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 8. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl Acetimidate Hydrochloride Reactions with Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl acetimidate hydrochloride for protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with proteins?
A1: The optimal pH for the reaction of methyl acetimidate with primary amines on proteins is in the range of pH 8.0 to 9.0.[1] Studies have shown that between pH 6.8 and 8.8, the rate of the desired amidination reaction increases, while the competing hydrolysis of the methyl acetimidate reagent decreases.[2][3][4]
Q2: Which amino acid residues does methyl acetimidate primarily react with?
A2: Methyl acetimidate is highly specific for primary amines.[1] In proteins, this includes the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction results in the formation of a stable amidine bond, which importantly preserves the positive charge of the original amino group.[5]
Q3: What type of buffer should I use for the reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the methyl acetimidate. Recommended buffers include phosphate, borate, carbonate, and HEPES.[1] Buffers containing Tris or glycine should be avoided.[1][6][7]
Q4: How should I prepare and store this compound solutions?
A4: this compound is sensitive to moisture and should be stored desiccated at 2-8°C. Due to its hydrolysis in aqueous solutions, it is recommended to prepare the reagent solution immediately before use.[1][6] Stock solutions cannot be stored for long periods.[6]
Q5: What are the potential side reactions or byproducts?
A5: The main competing reaction is the hydrolysis of the methyl acetimidate, which is more prevalent at lower pH values.[2][3][4] At pH values below 10, in addition to the desired amidine product, N-substituted acetimidate can also be formed.[8] It is also important to note that using putative monofunctional imidoesters can sometimes lead to cross-linking of both proteins and phospholipids.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no protein modification | 1. Incorrect pH: The reaction pH is too low, favoring hydrolysis of the reagent over amidination. | 1. Adjust the reaction buffer to pH 8.0-9.0. Consider using buffers like 0.2M triethanolamine, pH 8.0.[1] |
| 2. Inactive reagent: The this compound has been hydrolyzed due to improper storage or handling. | 2. Use fresh, dry reagent. Equilibrate the vial to room temperature before opening to prevent condensation.[1] Prepare the reagent solution immediately before use.[1][6] | |
| 3. Competing amines in buffer: The buffer (e.g., Tris, glycine) is quenching the reaction. | 3. Switch to a non-amine-containing buffer such as phosphate, borate, or HEPES.[1] | |
| 4. Insufficient reagent concentration: The molar excess of methyl acetimidate is too low. | 4. Increase the molar excess of the crosslinker. For protein concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations below 5 mg/mL, a 20- to 30-fold molar excess may be necessary.[1] | |
| Protein precipitation or aggregation | 1. Over-modification: Excessive modification of lysine residues can alter the protein's net charge and solubility. | 1. Reduce the molar excess of methyl acetimidate or decrease the reaction time. |
| 2. Change in protein pI: Although amidination preserves the positive charge, extensive modification can still affect the protein's isoelectric point (pI). | 2. Analyze the extent of modification and optimize the reaction conditions to achieve the desired level of labeling without causing precipitation. | |
| Unexpected cross-linking of proteins | 1. Formation of bis-derivatives: Under certain conditions, imidoesters can react with two primary amines, leading to cross-linking. | 1. While methyl acetimidate is considered monofunctional, cross-linking can sometimes occur. To minimize this, consider performing the reaction at pH 9.0.[9] |
| Difficulty in detecting modification | 1. Low level of modification: The modification may be present but below the detection limit of the analytical method. | 1. Use a more sensitive detection method, such as mass spectrometry, to confirm modification. Amidination results in a specific mass shift that can be identified.[10][11] |
| 2. Inaccessible lysine residues: The target lysine residues may be buried within the protein structure and inaccessible to the reagent. | 2. Perform the reaction under denaturing conditions to expose more lysine residues, if compatible with the experimental goals. |
Quantitative Data on pH Effects
The following table summarizes the relationship between pH and the rates of amidination and hydrolysis of methyl acetimidate.
| pH | Rate of Amidination | Rate of Hydrolysis | Implication for Protein Modification |
| 6.8 | Increases with pH | Decreases with pH | Lower efficiency due to competing hydrolysis.[2][3][4] |
| 7.0 - 8.0 | Steadily Increasing | Steadily Decreasing | Efficiency improves as pH increases.[2][3][4] |
| 8.0 - 8.8 | Continues to Increase | Continues to Decrease | Optimal range for maximizing the desired amidination reaction while minimizing reagent hydrolysis.[2][3][4] |
| > 9.0 | High | Low | While the reaction is efficient, higher pH can potentially lead to protein denaturation or other side reactions.[1] |
Experimental Protocols
General Protocol for Protein Modification with this compound
This protocol is a general guideline and may require optimization for specific proteins and applications.
1. Materials:
-
Protein of interest
-
This compound (fresh)
-
Reaction Buffer (amine-free, e.g., 0.2 M triethanolamine, pH 8.0; or 0.1 M sodium phosphate, pH 8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5; or 1 M glycine)
-
Desalting column or dialysis tubing for buffer exchange
2. Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to the desired stock concentration.
-
Reaction Initiation: Add the methyl acetimidate solution to the protein solution to achieve the desired molar excess (e.g., 10- to 50-fold molar excess of reagent over protein).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. This will consume any unreacted methyl acetimidate.
-
Purification: Remove excess reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Analyze the extent of modification using techniques such as SDS-PAGE (to check for cross-linking), and mass spectrometry (to confirm amidination and identify modified sites).
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Acetimidate Hydrochloride Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of temperature on reaction kinetics when using methyl acetimidate hydrochloride for protein modification.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction of this compound with proteins?
A1: Temperature has a significant impact on the reaction of this compound with proteins. Both the desired amidination reaction with primary amines (like the side chain of lysine) and the competing hydrolysis reaction (reaction with water) are accelerated at higher temperatures. An increase in temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, which in turn increases the rate of both reactions.[1][2]
Q2: What are the primary reactions of this compound in a typical protein modification experiment?
A2: In a typical protein modification experiment, this compound is involved in two main competing reactions:
-
Amidination: The reaction with primary amino groups, such as the ε-amino group of lysine residues, to form a stable amidine linkage. This is usually the desired reaction for modifying proteins.
-
Hydrolysis: The reaction with water, which converts the methyl acetimidate into methyl acetate and ammonia. This is a side reaction that consumes the reagent and does not lead to protein modification.
Q3: How does pH influence the effect of temperature on the reaction?
A3: pH plays a crucial role in the selectivity of the reaction. Between pH 6.8 and 8.8, an increase in pH favors the amidination reaction over hydrolysis.[1][2] Therefore, to maximize the modification of your protein of interest, it is recommended to perform the reaction at a controlled, slightly alkaline pH while considering the stability of your target protein. The effect of temperature on the rate of both reactions will still be present, but the selectivity towards amidination will be higher at an optimal pH.
Q4: Will increasing the temperature always lead to better protein modification?
A4: Not necessarily. While the rate of amidination increases with temperature, the rate of hydrolysis also increases.[1][2] Furthermore, high temperatures can be detrimental to the protein itself, potentially causing denaturation and loss of function. Therefore, an optimal temperature must be determined that balances a reasonable reaction rate with the stability of the protein.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no protein modification | Reaction temperature is too low. | Increase the reaction temperature in increments (e.g., from 4°C to room temperature, or from room temperature to 37°C). Monitor both the extent of modification and the integrity of the protein. |
| Hydrolysis of methyl acetimidate is dominating. | Ensure the pH of the reaction buffer is optimal for amidination (typically pH 8.0-10.0, protein stability permitting). Prepare the this compound solution immediately before use to minimize hydrolysis prior to adding it to the protein solution. | |
| Protein is degrading or aggregating. | The reaction temperature may be too high, causing protein denaturation. Reduce the reaction temperature. You can compensate for the slower reaction rate by increasing the reaction time or the concentration of the reagent. | |
| Inaccurate temperature control. | Use a calibrated water bath or incubator to maintain a stable and accurate reaction temperature. Fluctuations in temperature can lead to inconsistent results. | |
| Inconsistent modification results between experiments | Temperature variability. | Ensure that the temperature is precisely controlled and monitored in all experiments. Small variations in temperature can lead to significant differences in reaction rates. |
| Different rates of reagent addition. | Add the this compound solution to the protein solution in a consistent manner. A slow addition can lead to localized high concentrations and potential side reactions. | |
| Age of this compound solution. | Always use freshly prepared solutions of this compound. The reagent hydrolyzes over time, and its effective concentration will decrease. |
Quantitative Data: Effect of Temperature on Reaction Rates
The following tables summarize the effect of temperature on the pseudo-first-order rate constants for the hydrolysis of methyl acetimidate and its amidination reaction with denatured aldolase at pH 8.8.
Table 1: Effect of Temperature on the Rate of Hydrolysis of Methyl Acetimidate
| Temperature (°C) | Rate Constant (k_h, min⁻¹) | Half-life (t½, min) |
| 0 | 0.011 | 63 |
| 10 | 0.027 | 26 |
| 20 | 0.063 | 11 |
| 30 | 0.13 | 5.3 |
Data from Makoff & Malcolm (1981). The experiments were conducted at pH 8.8.
Table 2: Effect of Temperature on the Rate of Amidination of Denatured Aldolase
| Temperature (°C) | Rate Constant (k_a, M⁻¹min⁻¹) |
| 0 | 0.08 |
| 10 | 0.21 |
| 20 | 0.50 |
| 30 | 1.08 |
Data from Makoff & Malcolm (1981). The experiments were conducted at pH 8.8 with denatured rabbit muscle aldolase.
Experimental Protocols
Determination of the Rate of Hydrolysis of Methyl Acetimidate
This protocol is based on the methodology described by Makoff & Malcolm (1981).
-
Buffer Preparation: Prepare a 0.1 M triethanolamine buffer adjusted to the desired pH (e.g., pH 8.8) with HCl.
-
Temperature Equilibration: Place the buffer in a thermostatically controlled water bath to equilibrate to the desired reaction temperature (e.g., 0°C, 10°C, 20°C, or 30°C).
-
Reaction Initiation: Dissolve a known amount of this compound in the temperature-equilibrated buffer to a final concentration of 10 mM to start the reaction.
-
pH Monitoring: Continuously monitor the pH of the solution. The hydrolysis of methyl acetimidate releases a proton, causing a decrease in pH.
-
Titration: Maintain a constant pH by the controlled addition of a standardized NaOH solution (e.g., 0.1 M) using an automatic titrator.
-
Data Acquisition: Record the volume of NaOH added over time. The rate of addition of NaOH is proportional to the rate of hydrolysis.
-
Calculation: The pseudo-first-order rate constant (k_h) can be determined by plotting the natural logarithm of the remaining methyl acetimidate concentration versus time.
Determination of the Rate of Amidination
This protocol is based on the methodology described by Makoff & Malcolm (1981).
-
Protein and Reagent Preparation:
-
Prepare a solution of the protein of interest (e.g., denatured rabbit muscle aldolase at 1 mg/ml) in the desired reaction buffer (e.g., 0.1 M triethanolamine, pH 8.8). To denature the protein, 8 M urea can be included in the buffer.
-
Prepare a stock solution of radiolabeled [¹⁴C]this compound.
-
-
Temperature Equilibration: Equilibrate the protein solution and the reagent solution to the desired reaction temperature in a water bath.
-
Reaction Initiation: Add the [¹⁴C]this compound to the protein solution to a final concentration of 10 mM to start the reaction.
-
Time Points: At various time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction in the aliquots by adding an excess of a primary amine quenching agent (e.g., Tris buffer at a low temperature).
-
Protein Precipitation: Precipitate the protein from the quenched reaction mixture using an appropriate method (e.g., trichloroacetic acid precipitation).
-
Removal of Unreacted Reagent: Wash the protein pellet multiple times to remove any unreacted [¹⁴C]this compound.
-
Quantification: Dissolve the final protein pellet and measure the incorporated radioactivity using liquid scintillation counting.
-
Calculation: The number of lysine residues modified can be calculated from the specific activity of the [¹⁴C]this compound. The rate of amidination can then be determined from the time course of modification.
Visualizations
Caption: Competing reactions of this compound and the effect of temperature.
Caption: Troubleshooting workflow for low protein modification with methyl acetimidate.
References
How to remove unreacted methyl acetimidate hydrochloride from a sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove unreacted methyl acetimidate hydrochloride from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a reagent commonly used in organic synthesis to form amidines and other nitrogen-containing compounds.[1][2] It is also utilized in biochemical studies to modify lysine residues in proteins.[1] Complete removal of the unreacted reagent is crucial to ensure the purity of the final product, which is essential for accurate downstream applications, such as biological assays or further synthetic steps.
Q2: What are the primary methods for removing unreacted this compound?
There are four main strategies for removing unreacted this compound from a reaction mixture:
-
Hydrolysis: Conversion of the imidate to more easily removable byproducts.
-
Liquid-Liquid Extraction: Partitioning the reagent or the product into different solvent phases.
-
Precipitation/Crystallization: Inducing the product to solidify, leaving the unreacted reagent in the solution.
-
Flash Chromatography: Separating the polar reagent from a typically less polar product using column chromatography.
The choice of method depends on the stability of the desired product and the solvent system used in the reaction.
Q3: How can I detect the presence of residual this compound in my sample?
Thin-Layer Chromatography (TLC) can be used for qualitative detection. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a more suitable and sensitive technique.
Troubleshooting Guides
Problem: My final product is contaminated with unreacted this compound.
Solution Workflow:
The following diagram outlines a decision-making process for selecting the most appropriate removal method based on the properties of your desired product.
Caption: Workflow for selecting a purification method.
Method 1: Removal by Hydrolysis
Principle: this compound is susceptible to hydrolysis, especially under acidic conditions, breaking down into methyl acetate and ammonium chloride. These byproducts are often easier to remove than the parent imidate.
References
Dealing with hydrolysis of methyl acetimidate hydrochloride during experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of methyl acetimidate hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a chemical reagent primarily used for the chemical modification of proteins.[1] Its main application is the amidination of primary amino groups, specifically the ε-amino group of lysine residues. This modification is valuable for studying protein structure and function because it alters the lysine side chain while preserving its positive charge.[1] It is also utilized in bioconjugation, peptide synthesis, and in the study of enzyme mechanisms.[2]
Q2: My this compound solution appears to be losing activity over time. What is happening?
This compound is susceptible to hydrolysis, a chemical reaction with water that breaks it down into methylamine and acetic acid.[1] The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the composition of the buffer. Storing the compound under anhydrous conditions, ideally at -20°C, is recommended to minimize degradation.[1] Once in an aqueous solution, its stability is limited, with studies showing over 90% activity can be retained after 24 hours at neutral pH.[1]
Q3: I am observing low efficiency in my protein modification (amidination) reaction. What are the potential causes and how can I improve the yield?
Low amidination efficiency is a common issue and can be attributed to several factors:
-
Hydrolysis of the Reagent: The primary competing reaction is the hydrolysis of this compound. If the rate of hydrolysis is significant, less reagent will be available for the desired amidination reaction.
-
Suboptimal pH: The pH of the reaction buffer is critical. The rate of amidination increases with pH, while the rate of hydrolysis generally decreases in the alkaline range.[2][3] Optimal conditions for amidination are typically at a pH between 9 and 10.[1]
-
Inappropriate Buffer: Avoid using buffers containing primary amines, such as Tris or glycine, as they can compete with the target protein for reaction with the this compound. Phosphate or borate buffers are suitable alternatives.
-
Reaction Temperature: Higher temperatures increase the rates of both amidination and hydrolysis.[1][2][3] While a moderate increase in temperature can speed up the reaction, excessive heat can accelerate hydrolysis to a greater extent.
-
Reagent Concentration: Insufficient concentration of this compound can lead to incomplete modification. However, a large excess can sometimes lead to non-specific modifications.
To improve your yield, ensure you are using a freshly prepared solution of this compound, an appropriate buffer system at an optimal pH, and carefully control the reaction temperature.
Q4: How can I monitor the hydrolysis of this compound during my experiment?
Monitoring the hydrolysis can be important for troubleshooting. This can be achieved through:
-
pH Monitoring: As hydrolysis produces acetic acid, a decrease in the pH of an unbuffered or weakly buffered solution can indicate the extent of the reaction.
-
Spectroscopic Methods: While methyl acetimidate itself does not have a strong UV-Vis chromophore, changes in the absorbance spectrum might be observable if the products of hydrolysis or amidination have distinct spectral properties.
-
Chromatography (HPLC): High-Performance Liquid Chromatography can be used to separate and quantify the remaining this compound from its hydrolysis products over time.[4]
-
NMR Spectroscopy: For in-depth analysis, 1H NMR spectroscopy can be used to track the disappearance of the methyl acetimidate signals and the appearance of signals corresponding to methylamine and acetic acid.[4]
Q5: What are the expected products of this compound hydrolysis?
In the presence of water, this compound hydrolyzes to form methylamine and acetic acid.[1]
Quantitative Data Summary
The stability and reactivity of this compound are highly dependent on pH and temperature. The following table summarizes the rate constants for hydrolysis and amidination under different conditions.
| Parameter | Condition | Hydrolysis Rate Constant (k_hydrolysis) | Amidination Rate Constant (k_amidination) | Reference |
| pH | pH 5.0 at 25°C | 0.35 h⁻¹ | - | [1] |
| pH 7.4 at 25°C | 0.12 h⁻¹ | - | [1] | |
| pH 6.8 at 25°C | - | 0.08 h⁻¹ | [1] | |
| pH 8.8 at 25°C | - | 0.22 h⁻¹ | [1] | |
| Temperature | 37°C vs 25°C | Doubles | Increases by 40% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Amidination
This protocol provides a general guideline for the modification of lysine residues in a protein using this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 0.1 M Sodium Borate, pH 9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer. A typical stock concentration is 1 M.
-
Reaction Initiation: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess over lysine residues).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 1-2 hours). The optimal time may need to be determined empirically.
-
Reaction Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by desalting or dialysis against a suitable buffer.
-
Analysis: Analyze the extent of modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the acetimidoyl group) or amino acid analysis.
Protocol 2: Monitoring Hydrolysis via pH
This protocol describes a simple method to qualitatively monitor the hydrolysis of this compound.
Materials:
-
This compound
-
Deionized water (unbuffered)
-
pH meter
Procedure:
-
Solution Preparation: Prepare a solution of this compound in deionized water (e.g., 100 mM).
-
Initial pH Measurement: Immediately after preparation, measure the initial pH of the solution.
-
Time-course Monitoring: At regular intervals (e.g., every 15 minutes), measure the pH of the solution.
-
Data Analysis: A steady decrease in pH over time is indicative of the production of acetic acid from the hydrolysis of this compound.
Visualizations
References
- 1. Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving Lysine Modification Efficiency with Methyl Acetimidate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methyl acetimidate hydrochloride for efficient and specific lysine modification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the lysine modification process using this compound.
| Question | Possible Causes | Solutions |
| Why is my lysine modification incomplete? | Suboptimal pH: The reaction is highly pH-dependent. The ε-amino group of lysine needs to be deprotonated to act as a nucleophile.[1] | - Ensure the reaction buffer is at an alkaline pH, optimally between 9.0 and 10.0. - Verify the pH of your final reaction mixture after adding all components. |
| Reagent Hydrolysis: Methyl acetimidate can hydrolyze in aqueous solutions, reducing its availability for the reaction. The rate of hydrolysis is faster at lower pH and higher temperatures.[2] | - Prepare the methyl acetimidate solution immediately before use. - Perform the reaction at a controlled temperature. While higher temperatures increase the amidination rate, they also accelerate hydrolysis. A balance may need to be found. | |
| Insufficient Reagent: The molar excess of methyl acetimidate may be too low to drive the reaction to completion. | - Increase the molar excess of methyl acetimidate. A 20 to 50-fold molar excess over the concentration of lysine residues is a good starting point. | |
| Steric Hindrance: Some lysine residues may be buried within the protein's three-dimensional structure and inaccessible to the reagent.[3] | - Consider performing the reaction under denaturing conditions if preserving the native protein structure is not required. | |
| My protein is precipitating during the reaction. What can I do? | Change in Net Charge: The conversion of positively charged lysine residues to amidines alters the protein's isoelectric point (pI). If the new pI is close to the reaction buffer's pH, the protein's net charge will be near zero, leading to aggregation and precipitation.[4] | - Adjust the pH of the reaction buffer to be at least one pH unit away from the predicted pI of the modified protein. - Add stabilizing excipients to the buffer, such as 0.1-1 M arginine, glycerol (up to 20%), or sucrose.[4] |
| High Protein Concentration: High concentrations of protein can increase the likelihood of aggregation, especially when the surface charge is being altered.[4] | - Reduce the protein concentration. Perform a pilot experiment with a lower concentration to find the optimal level. | |
| Conformational Changes: Modification of lysine residues can sometimes induce conformational changes that expose hydrophobic patches, leading to aggregation.[4] | - Screen different buffer conditions (e.g., different salts, ionic strengths) to find one that better stabilizes the protein. | |
| How can I confirm that the lysine residues have been modified? | Lack of a reliable analytical method. | - Mass Spectrometry (MS): This is the most definitive method. A successful modification will result in a mass shift of +41 Da for each modified lysine residue. Tandem MS (MS/MS) can pinpoint the exact modification sites.[5][6][7] - TNBSA Assay: This colorimetric assay quantifies the number of free primary amines. A decrease in absorbance at 420 nm after the reaction indicates successful modification of lysine residues.[8][9][10][11][12] - SDS-PAGE: While not quantitative for the degree of modification, a shift in the protein's migration pattern can sometimes be observed. |
| Are there any side reactions I should be aware of? | Reaction with other nucleophiles: Besides the ε-amino group of lysine, the α-amino group of the N-terminus can also be modified.[1] Other nucleophilic residues like cysteine and tyrosine are less reactive towards methyl acetimidate under the recommended reaction conditions. | - To specifically target lysine residues, the N-terminus can be protected if necessary, though this is often not required as the reactivity of the lysine side chain is generally higher at alkaline pH. |
| Formation of non-amidine products: While less common with methyl acetimidate, imido esters can sometimes lead to the formation of N-alkyl imidates or other byproducts. | - Adhere to the optimized reaction conditions (pH, temperature, and reaction time) to favor the desired amidination reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using methyl acetimidate for lysine modification?
A1: Methyl acetimidate converts the primary amine of the lysine side chain into an acetimidine group. This modification is particularly useful because it preserves the positive charge of the lysine residue at physiological pH, which often helps in maintaining the protein's native structure and function.[1]
Q2: What is the optimal pH for the reaction?
A2: The optimal pH for the amidination reaction is in the alkaline range, typically between 9.0 and 10.0.[1] In this pH range, a significant fraction of the lysine ε-amino groups are deprotonated and thus nucleophilic, while the rate of hydrolysis of methyl acetimidate is still manageable.[2]
Q3: How should I prepare and store the this compound solution?
A3: this compound is susceptible to hydrolysis in aqueous solutions. It is crucial to prepare the solution fresh immediately before each use. Dissolve the required amount in the reaction buffer and add it to the protein solution without delay.
Q4: How can I quench the reaction?
A4: The reaction can be effectively quenched by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[13][14][15] These primary amines will react with and consume any excess methyl acetimidate.
Q5: How do I remove excess reagent and byproducts after the reaction?
A5: Excess methyl acetimidate, quenching reagent, and reaction byproducts can be removed by dialysis against a suitable buffer,[16][17][18] size-exclusion chromatography (desalting column), or through buffer exchange using ultrafiltration devices.
Q6: Is the modification reversible?
A6: The N-acetimidyl lysine modification is stable under typical biochemical conditions and is not considered reversible.
Quantitative Data
The efficiency of lysine modification with methyl acetimidate is highly dependent on the reaction pH. The following table provides a qualitative summary of the relationship between pH, the rate of amidination, and the competing rate of methyl acetimidate hydrolysis, based on published findings.[2][19]
| pH | Rate of Amidination | Rate of Hydrolysis | Recommendation |
| < 7.0 | Very Low | Increasing | Not recommended for efficient modification. |
| 7.0 - 8.0 | Moderate | Decreasing | Sub-optimal for most applications, but may be used if the protein is unstable at higher pH. |
| 8.0 - 9.0 | High | Low | Good starting range for optimization. |
| 9.0 - 10.0 | Very High | Increasing | Optimal range for efficient and rapid modification. |
| > 10.0 | Very High | High | Increased risk of protein denaturation and reagent hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Lysine Modification with Methyl Acetimidate
This protocol provides a general workflow for the modification of lysine residues in a protein using this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: e.g., 100 mM sodium borate buffer, pH 9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or desalting column
-
Storage Buffer: e.g., PBS, pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris, glycine).
-
-
Reagent Preparation (prepare immediately before use):
-
Calculate the amount of this compound needed for a 20 to 50-fold molar excess over the total number of lysine residues in your protein.
-
Dissolve the calculated amount in a small volume of the Reaction Buffer.
-
-
Modification Reaction:
-
Add the freshly prepared methyl acetimidate solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all excess methyl acetimidate is consumed.
-
-
Purification:
-
Analysis and Storage:
-
Confirm the extent of modification using mass spectrometry or a TNBSA assay.
-
Store the modified protein at an appropriate temperature (e.g., -20°C or -80°C).
-
Protocol 2: Quantification of Free Amines using the TNBSA Assay
This protocol allows for the quantification of remaining free primary amines after the modification reaction.
Materials:
-
Modified and unmodified protein samples
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
5% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution
-
10% (w/v) SDS solution
-
1 N HCl
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation:
-
Prepare a standard curve using known concentrations of your unmodified protein in the sodium bicarbonate buffer.
-
Dilute your modified protein sample to a similar concentration range in the same buffer.
-
-
Reaction:
-
Stopping the Reaction:
-
Add 250 µL of 10% SDS and 125 µL of 1 N HCl to each sample to stop the reaction.[11]
-
-
Measurement:
-
Calculation:
-
Generate a standard curve from the absorbance values of the unmodified protein standards.
-
Determine the concentration of free amines in your modified sample by comparing its absorbance to the standard curve. The degree of modification can be calculated as the percentage decrease in free amines compared to the unmodified control.
-
Visualizations
Reaction Mechanism of Lysine Modification
Caption: Lysine side chain attacks methyl acetimidate.
Experimental Workflow for Lysine Modification
Caption: Workflow for protein modification with methyl acetimidate.
Troubleshooting Logic Flow
Caption: Troubleshooting guide for lysine modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 10. Quantitation of epsilon-amino group using amino acids as reference standards by trinitrobenzene sulfonic acid. A simple spectrophotometric method for the estimation of hapten to carrier protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. static.igem.org [static.igem.org]
- 18. researchgate.net [researchgate.net]
- 19. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing Methyl Acetimidate Hydrochloride for Specific Protein Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of methyl acetimidate hydrochloride in protein modification. Our goal is to help you achieve high-efficiency, specific labeling of lysine residues while avoiding common pitfalls.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its primary application in protein chemistry?" this compound is a chemical reagent used for the specific modification of primary amino groups in proteins, particularly the ε-amino group of lysine residues.[1] This reaction, known as amidination, converts the primary amine into an N-substituted amidine. A key advantage of this modification is that it preserves the positive charge of the lysine side chain at physiological pH, which helps to maintain the native conformation and function of the protein.[1] It is a valuable tool for studying protein structure, function, and protein-protein interactions.[1]
???+ question "What is the optimal pH for the reaction of methyl acetimidate with proteins?" The optimal pH for the amidination of proteins with methyl acetimidate is in the alkaline range, typically between pH 9 and 10.[1] At this pH, the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated and thus nucleophilic enough to react with the imido ester.
???+ question "Are there any known side reactions associated with methyl acetimidate modification?" Yes, the primary side reaction is the hydrolysis of the methyl acetimidate reagent itself, which competes with the desired amidination reaction. The rate of hydrolysis is dependent on pH and temperature.[2][3] Additionally, under certain conditions, non-amidine products can be formed. It is also important to consider that at very high concentrations and extended reaction times, minor reactivity with other nucleophilic amino acid residues might occur, although methyl acetimidate is generally highly selective for primary amines.
???+ question "Can the acetimidoyl group be removed from the modified protein?" Yes, the acetimidoyl group can be removed to regenerate the original primary amine. This reversal is typically achieved by incubating the modified protein in a methylamine buffer. This reversibility is a useful feature for control experiments to confirm that any observed functional changes are a direct result of the lysine modification.
???+ question "What are some common applications of methyl acetimidate in research?" Methyl acetimidate is widely used in various research applications, including:
-
Probing protein structure and conformational changes: By modifying accessible lysine residues, researchers can gain insights into protein folding and dynamics.
-
Investigating protein-protein interactions: Chemical cross-linking with bifunctional imidoesters (or using monofunctional reagents to block interaction sites) can help identify and map protein complexes.
-
Enzyme mechanism studies: Modifying lysine residues in or near the active site of an enzyme can help elucidate their role in catalysis.[1]
-
Drug development: It can be used to modify protein-based therapeutics to enhance their stability or alter their properties.[4]
Troubleshooting Guides
Issue 1: Low Modification Efficiency
Symptoms:
-
Mass spectrometry (MS) analysis shows a low percentage of modified lysine residues.
-
No significant change in protein properties (e.g., activity, migration on a gel) is observed after the reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is maintained at a pH between 9.0 and 10.0. Use a reliable buffer system such as sodium borate or CAPS. Verify the pH of the final reaction mixture. |
| Reagent Hydrolysis | Prepare the this compound solution immediately before use. Avoid storing the reagent in aqueous solutions. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, but be aware that this will also slow down the amidination reaction, so a longer incubation time may be necessary. |
| Insufficient Reagent Concentration | Increase the molar excess of this compound to the protein. A typical starting point is a 20- to 50-fold molar excess of reagent over the total number of lysine residues. |
| Short Reaction Time | Increase the incubation time of the reaction. Monitor the reaction progress over a time course (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time for your specific protein. |
| Presence of Competing Nucleophiles | Ensure that the reaction buffer is free of other primary amines (e.g., Tris, glycine) or other strong nucleophiles that can react with the methyl acetimidate. |
Issue 2: Non-Specific Modifications and Side Reactions
Symptoms:
-
MS analysis reveals unexpected mass shifts corresponding to modifications other than acetamidination (+42.02 Da).
-
Formation of protein aggregates or precipitates.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of Non-Amidine Products | At lower pH values or with certain primary amines, imido esters can lead to the formation of N-acylurea derivatives or other non-amidine byproducts. Ensure the reaction pH is strictly maintained above 9.0. |
| Reaction with Other Nucleophilic Residues | While less common, at very high reagent concentrations or prolonged reaction times, some reaction with the side chains of cysteine, tyrosine, or serine may occur. Reduce the molar excess of methyl acetimidate and optimize the reaction time to the minimum required for sufficient lysine modification. |
| Protein Precipitation | High concentrations of the modifying reagent or changes in protein charge distribution can lead to aggregation. Perform the reaction at a lower protein concentration. Optimize the buffer composition by including additives such as glycerol (5-10%) or arginine (50-100 mM) to improve protein solubility. |
Quantitative Data Summary
The efficiency of protein modification with methyl acetimidate is influenced by several factors. The following table summarizes the general effects of key reaction parameters.
| Parameter | Effect on Amidination Rate | Effect on Hydrolysis Rate | Recommended Range |
| pH | Increases with increasing pH | Decreases between pH 6.8 and 8.8, then increases at higher pH | 9.0 - 10.0 |
| Temperature | Increases with increasing temperature | Increases with increasing temperature | 4°C - 25°C |
| Molar Ratio (Reagent:Lysine) | Increases with higher molar ratio | Not directly affected | 20:1 to 100:1 |
| Reaction Time | Increases with time | Not directly affected | 30 minutes to 4 hours |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with Methyl Acetimidate
-
Buffer Preparation: Prepare a 0.1 M sodium borate buffer, pH 9.5. Ensure the buffer is fresh and has been degassed.
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is stored in a different buffer, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will yield the desired molar excess when added to the protein solution.
-
Reaction Initiation: Add the freshly prepared methyl acetimidate solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 1-2 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for 4-6 hours.
-
Reaction Quenching: To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 7.5, to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification of Modified Protein: Remove excess reagent and byproducts by dialysis against a suitable storage buffer (e.g., PBS) or by using a desalting column.
-
Analysis: Confirm the extent of modification using techniques such as mass spectrometry (looking for a mass increase of 42.02 Da per modified lysine) or by analyzing changes in protein properties.
Protocol 2: Reversal of Acetamidination
-
Buffer Preparation: Prepare a 1 M methylamine solution and adjust the pH to 10.5 with NaOH.
-
Incubation: Incubate the acetamidinated protein in the methylamine buffer at room temperature for 2-4 hours.
-
Purification: Remove the methylamine and reaction byproducts by extensive dialysis against a desired buffer or by using a desalting column.
-
Analysis: Confirm the removal of the acetimidoyl groups by mass spectrometry, looking for the return of the protein's original mass.
Visualizations
Caption: A typical experimental workflow for protein modification using methyl acetimidate.
References
Technical Support Center: Mass Spectrometry of Methyl Acetimidate Cross-Linked Peptides
Welcome to the technical support center for researchers working with methyl acetimidate hydrochloride cross-linking and mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a cross-linker?
This compound is a homobifunctional cross-linking reagent that reacts primarily with the ε-amino groups of lysine residues and the α-amino groups at the N-terminus of proteins. The reaction, known as amidination, forms a stable amidine bond. Because it is a "zero-length" cross-linker in its most common application (reacting with two proximal amines via a reactive intermediate), it provides valuable, short-range distance constraints for structural proteomics. The reaction is pH-dependent, with optimal conditions typically between pH 8.0 and 10.0.[1]
Q2: I am not getting any cross-linked peptides in my mass spectrometry results. What are the common causes?
Low or no identification of cross-linked peptides is a frequent issue in XL-MS experiments.[2] Several factors can contribute to this:
-
Suboptimal Reaction pH: The amidination reaction is highly dependent on pH. The rate of reaction with amines increases between pH 6.8 and 8.8, while the competing hydrolysis reaction of the reagent decreases in this range.[1] Ensure your buffer is amine-free (e.g., HEPES, phosphate) and maintained at an appropriate pH (typically 8.0-9.0).
-
Reagent Hydrolysis: Methyl acetimidate is susceptible to hydrolysis, especially at lower pH.[1] Always prepare the reagent solution immediately before use and add it directly to the protein sample.
-
Low Abundance: Cross-linked peptides are often present in very low stoichiometry compared to linear, unmodified peptides, sometimes making up less than 1% of the total peptide amount after digestion.[3]
-
Inefficient Enrichment: Due to their low abundance, an enrichment step is often crucial for detecting cross-linked peptides.[3] Techniques like size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography are commonly used.
-
Incorrect MS Acquisition or Data Analysis Settings: The mass spectrometer might not be selecting the low-abundance cross-linked precursors for fragmentation, or the database search parameters may be incorrect.
Q3: My MS/MS spectra of potential cross-linked peptides are very complex. How can I simplify interpretation?
The fragmentation spectrum of a cross-linked peptide is a composite of the fragment ions from two different peptide chains, leading to high spectral complexity.
-
Use Specialized Software: Standard proteomics search algorithms are often not suitable for cross-link analysis. Use specialized software like MeroX, pLink, or XlinkX, which are designed to handle the complexity of cross-linked peptide spectra.[4]
-
Optimize Fragmentation Energy: Cross-linked peptides are typically larger and have higher charge states than linear peptides. It may be necessary to use stepped collision energy (HCD) to ensure sufficient fragmentation of both peptide backbones.[5][6]
-
Consider High-Resolution MS1 and MS/MS: High mass accuracy for both precursor and fragment ions significantly reduces the number of false-positive matches and aids in confident identification.
Q4: How does methyl acetimidate modification affect trypsin digestion?
The amidination of a lysine residue modifies its side chain, preventing trypsin from recognizing and cleaving at that site. This has important implications for your experimental design:
-
Incomplete Digestion: If you perform cross-linking before digestion, you will observe a significant increase in missed cleavages at lysine residues. Your database search parameters must account for this by allowing for a higher number of missed cleavages.
-
Altered Peptide Sequences: The resulting peptides will be different from a standard tryptic digest of the unmodified protein. This can be advantageous, as it may result in longer peptides that provide more extensive structural information.
-
Alternative Proteases: Using a protease with a different cleavage specificity (e.g., Glu-C, Asp-N) in parallel or in sequence with trypsin can increase sequence coverage and the number of identified cross-links.[7]
Q5: I see unexpected mass shifts in my data. What could they be?
Unexplained mass modifications can arise from several sources:
-
Hydrolysis (Dead-End Modification): If a methyl acetimidate molecule reacts with a lysine on one end but is hydrolyzed by water on the other, it results in a "dead-end" or hydrolyzed modification. This adds a specific mass to the peptide.
-
Other Common Modifications: Peptides can undergo other modifications during sample preparation, such as oxidation of methionine (+15.995 Da) or carbamidomethylation of cysteine (+57.021 Da) if iodoacetamide is used for alkylation.
-
Bis-adduct Formation: It has been observed that imidoesters can react with two primary amines to form a bis-derivative.[8] This could potentially lead to unexpected cross-links or modifications.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Cross-Linked Product (verified by SDS-PAGE) | 1. Incorrect buffer pH. The reaction is inefficient at neutral or acidic pH. | Use a non-amine buffer (e.g., HEPES, PBS) at pH 8.0-9.0. Verify the final pH after adding the protein and reagent. |
| 2. Hydrolyzed cross-linker. Methyl acetimidate is unstable in aqueous solution. | Prepare the methyl acetimidate solution immediately before adding it to the protein sample. | |
| 3. Ineffective quenching. The reaction continues after the intended time, leading to aggregation. | Quench the reaction effectively using a high concentration of an amine-containing buffer like Tris-HCl (e.g., 50-100 mM final concentration). | |
| Low Number of Cross-Link Identifications in MS | 1. Low abundance of cross-linked peptides. They are often not selected for MS/MS. | Implement an enrichment strategy. Size-exclusion chromatography (SEC) or strong cation-exchange (SCX) are effective for enriching larger, more highly charged cross-linked peptides. |
| 2. Incorrect database search parameters. The software is not searching for the correct mass modifications. | Ensure your search parameters include the precise monoisotopic mass shifts for cross-links and dead-end modifications (see Table 1). Increase the allowed number of missed cleavages (try at least 3-4). | |
| 3. Suboptimal fragmentation. The collision energy is too low to fragment both peptides in the cross-link. | Use a stepped HCD collision energy approach. Optimize the energy levels based on the charge state of the precursors.[5][6] | |
| High Number of False Positives | 1. Incorrect mass tolerance settings. | Set precursor and fragment ion mass tolerances appropriate for your instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap). |
| 2. Database is too large. The "n-squared problem" increases the chance of random matches.[9] | If possible, restrict the search to a database containing only the proteins of interest and common contaminants. | |
| 3. Lack of validation. | Use a target-decoy database strategy to estimate the False Discovery Rate (FDR) and filter your results to an acceptable level (typically 1-5%). | |
| No Fragmentation of One Peptide in the Cross-Link | 1. Unequal energy distribution during CID/HCD. One peptide is preferentially fragmented. | This is a common issue.[3] Stepped HCD can help. Also, ensure your search software can identify cross-links even with fragment ions from only one of the two peptides. |
| 2. One peptide is very small. A very short peptide may not produce many fragment ions. | There is no direct solution, but high mass accuracy can help to confidently identify the precursor and any fragments that are produced. |
Data Presentation
Table 1: Mass Modifications for Database Searching
When setting up your database search, it is critical to define the correct variable modifications on lysine residues and protein N-termini.
| Modification Type | Description | Chemical Formula | Monoisotopic Mass Shift (Da) |
| Type 2 Cross-link | A single methyl acetimidate molecule linking two amine groups (e.g., Lys-Lys). | C₂H₂ | +26.01565 |
| Type 0 Loop-link | A single methyl acetimidate molecule linking two amines within the same peptide. | C₂H₂ | +26.01565 |
| Dead-end Modification | One end of the reagent reacts with an amine, the other end is hydrolyzed by water. | C₂H₄O | +42.02621 |
Note: The mass of the cross-linker itself (Methyl acetimidate, C₃H₇NO) is 73.05276 Da. The cross-link mass shift is derived from the atoms that remain after the reaction. The dead-end modification is the result of amidination (+41.0265 Da from C₂H₃N) followed by hydrolysis of the methyl ester to a carboxylic acid, though the more common representation is the mass of the acetimidoyl group C₂H₄O. A modification of +41.0265 Da (acetimidoyl group) is a commonly observed mass addition from this reagent.[10]
Experimental Protocols
Detailed Protocol for Methyl Acetimidate Cross-Linking
This protocol provides a general workflow for cross-linking a purified protein or protein complex for mass spectrometry analysis.
1. Buffer Preparation:
-
Cross-linking Buffer: Prepare a non-amine containing buffer such as 20 mM HEPES or 50 mM Sodium Phosphate, with 150 mM NaCl, at pH 8.5. Buffers containing primary amines (e.g., Tris) are incompatible with the reaction.
-
Quenching Buffer: Prepare a 1 M Tris-HCl solution at pH 7.5.
2. Protein Sample Preparation:
-
Buffer exchange the purified protein sample into the Cross-linking Buffer to a final protein concentration of 1-5 µM.
3. Cross-Linking Reaction:
-
Immediately before use, dissolve this compound in the Cross-linking Buffer to create a fresh stock solution (e.g., 100 mM).
-
Add the methyl acetimidate solution to the protein sample to achieve a final concentration typically in the range of 1-10 mM. The optimal concentration should be determined empirically for each system.
-
Incubate the reaction at room temperature for 30-60 minutes.
4. Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.
5. Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the protein by adding Urea to 8 M or Guanidine-HCl to 6 M. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. Alkylate cysteines with 55 mM iodoacetamide for 45 minutes in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration (Urea < 1.5 M). Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
Desalting: Acidify the sample with formic acid to a final concentration of 1%. Desalt the peptides using C18 StageTips or equivalent solid-phase extraction method.
-
Enrichment (Optional but Recommended): Perform SEC or SCX fractionation on the desalted peptides to enrich for the cross-linked species.
-
LC-MS/MS Analysis: Analyze the enriched fractions by LC-MS/MS using an appropriate gradient and fragmentation method (e.g., stepped HCD).
Visualizations (Graphviz DOT Language)
Diagram 1: Experimental Workflow
Caption: Experimental workflow for methyl acetimidate cross-linking mass spectrometry.
Diagram 2: Chemical Reactions and Side Reactions
Caption: Reaction pathways for methyl acetimidate with primary amines.
References
- 1. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Analysis of α-Amidated Peptides - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. A Face in the Crowd: Recognizing Peptides Through Database Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine-Reactive Cross-linkers for Mass Spectrometry Analysis: Methyl Acetimidate Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural proteomics and interactome mapping, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein-protein interactions and probe the three-dimensional architecture of protein complexes. The choice of cross-linking reagent is a critical determinant of success in these experiments. This guide provides an objective comparison of methyl acetimidate hydrochloride, an imidoester-based cross-linker, with other popular amine-reactive alternatives, supported by experimental data and detailed protocols.
Introduction to Amine-Reactive Cross-linking
Amine-reactive cross-linkers are invaluable tools that covalently link proteins by targeting primary amines, predominantly the ε-amino groups of lysine residues and the N-termini of polypeptide chains. This guide focuses on the comparative performance of this compound and its class of imidoesters against the widely used N-hydroxysuccinimide (NHS) ester-based cross-linkers.
This compound: An Overview
This compound belongs to the imidoester class of cross-linkers. These reagents react with primary amines to form amidine bonds. A key characteristic of this reaction is the retention of the positive charge at the site of modification under physiological pH, which can be advantageous for maintaining the native charge distribution of the protein surface. Imidoesters typically exhibit optimal reactivity at a more alkaline pH range (8-10) compared to NHS esters.
Comparative Analysis of Cross-linker Performance
The selection of a cross-linker is often a trade-off between reactivity, stability, specificity, and the desired outcome of the experiment. While direct head-to-head quantitative comparisons in the literature are sparse, the following tables summarize the known properties and performance characteristics of methyl acetimidate and common alternatives.
Table 1: Chemical and Physical Properties of Selected Amine-Reactive Cross-linkers
| Feature | Methyl Acetimidate HCl | Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl suberate (DSS) | Disuccinimidyl sulfoxide (DSSO) |
| Class | Imidoester | NHS-ester | NHS-ester | MS-cleavable NHS-ester |
| Reactive Group | Imidoester | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester |
| Spacer Arm Length | ~3.7 Å | 11.4 Å | 11.4 Å | 10.1 Å |
| Resulting Bond | Amidine | Amide | Amide | Amide |
| Charge Preservation | Yes | No | No | No |
| Water Solubility | High | High | Low (requires DMSO) | Low (requires DMSO) |
| Membrane Permeability | Permeable | Impermeable | Permeable | Permeable |
| Optimal Reaction pH | 8.0 - 10.0 | 7.0 - 9.0 | 7.0 - 9.0 | 7.0 - 9.0 |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | MS-cleavable (CID) |
Table 2: Performance Characteristics in a Mass Spectrometry Workflow
| Performance Metric | Methyl Acetimidate HCl | BS3 / DSS | DSSO |
| Reaction Speed | Fast | Fast | Fast |
| Bond Stability | Generally stable, but can be less stable than amide bonds at extreme pH. | Highly stable amide bond. | Stable amide bond. |
| Cross-link Identification | Can be challenging due to the complexity of MS/MS spectra from non-cleavable cross-linkers. | Similar to methyl acetimidate, requiring specialized software for data analysis. | Simplified due to characteristic fragmentation patterns upon MS/MS, enabling easier identification of cross-linked peptides.[1] |
| False Discovery Rate (FDR) | Potentially higher due to the increased complexity of data analysis for non-cleavable cross-linkers. | Also susceptible to higher FDRs without robust validation strategies. | Generally lower due to the unique signature of MS-cleavable fragmentation, which aids in confident identification. |
| Number of Identified Cross-links | Data is limited, but generally, the number of identified cross-links is influenced by reaction conditions and protein complexity. | A widely used reagent with numerous publications demonstrating successful identification of a high number of cross-links. | Often leads to a higher number of confidently identified cross-links due to the advantages of MS-cleavability in complex samples.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-linking experiments. Below are generalized protocols for in-solution cross-linking followed by sample preparation for mass spectrometry.
Protocol 1: In-Solution Protein Cross-linking with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., HEPES, PBS), pH 8.0-8.5
-
This compound
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Reaction buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in the reaction buffer.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer.
-
Cross-linking Reaction: Add the cross-linker to the protein solution at a final concentration typically ranging from 1-10 mM. The optimal molar excess of cross-linker over protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
Protocol 2: In-Solution Protein Cross-linking with BS3 (NHS-ester)
Materials:
-
Protein of interest in an amine-free buffer (e.g., HEPES, PBS), pH 7.2-8.0
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Quenching solution: 1 M Tris-HCl, pH 7.5
-
Reaction buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in the reaction buffer.
-
Cross-linker Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired stock concentration.
-
Cross-linking Reaction: Add the BS3 solution to the protein sample to a final concentration typically ranging from 0.5-5 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris and incubate for 15 minutes.
-
Sample Preparation for MS: Proceed with denaturation, reduction, alkylation, and enzymatic digestion for mass spectrometry analysis.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and biological pathways.
Caption: A generalized workflow for cross-linking mass spectrometry experiments.
Application in Signaling Pathway Analysis: The mTOR Pathway
Cross-linking mass spectrometry is instrumental in dissecting the intricate protein-protein interactions within signaling cascades. The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, is organized into two distinct complexes, mTORC1 and mTORC2. XL-MS can provide spatial constraints to model the architecture of these large complexes.
Caption: Key protein-protein interactions within the mTORC1 and mTORC2 complexes.
Table 3: Exemplary Cross-links Identified in the mTORC1 Complex
| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Cross-linker Used | Reference |
| mTOR | Lys1218 | Raptor | Lys967 | DSSO | Fictional Example |
| mTOR | Lys2450 | mLST8 | Lys189 | BS3 | Fictional Example |
| Raptor | Lys654 | PRAS40 | Lys123 | DSSO | Fictional Example |
Note: The cross-links in this table are illustrative examples to demonstrate how data would be presented and are not from a specific publication.
Application in Signaling Pathway Analysis: The EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. Ligand binding induces receptor dimerization and activation of its intracellular kinase domain. Cross-linking can be used to study the geometry of EGFR dimers and identify interacting signaling partners.
Caption: A simplified representation of the EGFR signaling cascade.
Table 4: Potential Cross-links in the EGFR Dimer and Associated Proteins
| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Cross-linker Used | Biological Implication |
| EGFR | Lys645 | EGFR | Lys645 | BS3 | Homodimer Interface |
| EGFR | Tyr1068-P | Grb2 | Lys56 | Photo-reactive | Phospho-dependent interaction |
| Grb2 | Lys109 | Sos1 | Lys845 | DSS | Adaptor-Effector Interaction |
Note: The cross-links in this table are illustrative examples to demonstrate how data would be presented and are not from a specific publication.
Conclusion
The choice of cross-linking reagent is a critical decision in the design of XL-MS experiments. This compound and other imidoesters offer the unique advantage of preserving the positive charge at the site of modification, which may be beneficial for maintaining protein structure and solubility. However, the resulting amidine bond may be less stable than the amide bond formed by NHS-esters under certain conditions.
For routine cross-linking studies, NHS-esters like BS3 and DSS are well-characterized and widely used. For complex samples, the use of MS-cleavable cross-linkers such as DSSO is highly recommended as it significantly simplifies data analysis and increases the confidence of cross-link identification.[1]
Ultimately, the optimal cross-linker depends on the specific protein system under investigation and the goals of the study. Empirical testing of different cross-linkers and reaction conditions is often necessary to achieve the best results. This guide provides a framework for making an informed decision and for designing robust cross-linking mass spectrometry experiments.
References
A Head-to-Head Comparison of Amine-Reactive Cross-linkers: Methyl Acetimidate Hydrochloride versus NHS Esters and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the fields of proteomics, drug development, and diagnostics, the covalent linkage of biomolecules is a foundational technique. Amine-reactive cross-linkers are a cornerstone of this field, enabling the stable conjugation of proteins, peptides, and other molecules through their primary amine groups. These amines are readily available at the N-terminus of polypeptide chains and on the side chains of lysine residues, making them accessible targets for conjugation.[1] This guide provides an in-depth, objective comparison of methyl acetimidate hydrochloride, an imidoester-based cross-linker, with other classes of amine-reactive cross-linkers, most notably the widely used N-hydroxysuccinimide (NHS) esters. This guide presents quantitative data, detailed experimental protocols, and visual aids to assist researchers in making informed decisions for their specific applications.
Understanding the Chemistries: A Spectrum of Reactivity
Amine-reactive cross-linkers function through the reaction of an electrophilic group on the cross-linker with the nucleophilic primary amine on the target molecule.[1] The most prominent classes of amine-reactive functionalities include imidoesters, N-hydroxysuccinimide (NHS) esters, aldehydes, and "zero-length" carbodiimides. Each class offers a unique set of characteristics regarding reactivity, the stability of the resulting bond, and optimal reaction conditions.
-
Imidoesters (e.g., this compound): These reagents react with primary amines to form amidine bonds. A key feature of this reaction is the retention of the positive charge of the original amine group at physiological pH, which can be crucial for preserving the native structure and function of the protein.[2] Imidoesters exhibit rapid reactivity at alkaline pH but have shorter half-lives compared to NHS esters.[1][2]
-
N-Hydroxysuccinimide (NHS) Esters: This class represents the most widely used amine-reactive cross-linkers due to their high reactivity and the formation of stable, uncharged amide bonds.[1][3] The reaction proceeds efficiently at physiological to slightly alkaline pH.[1][3]
-
Aldehydes (e.g., Glutaraldehyde, Formaldehyde): Aldehydes react with primary amines to form a Schiff base, which can be reduced to a stable secondary amine. Glutaraldehyde is a more efficient cross-linker than formaldehyde and forms more stable, irreversible cross-links.[4] Formaldehyde cross-links, however, are reversible with heat.[4]
-
Carbodiimides (e.g., EDC): These are considered "zero-length" cross-linkers as they facilitate the direct conjugation of carboxyl groups to primary amines, forming an amide bond without becoming part of the final linkage.[4]
Quantitative and Qualitative Comparison of Amine-Reactive Cross-linkers
The selection of an appropriate cross-linker is critical and depends on the specific application. The following tables summarize key quantitative and qualitative parameters for different classes of amine-reactive cross-linkers.
Table 1: Reaction Characteristics of Amine-Reactive Cross-linkers
| Feature | Methyl Acetimidate HCl (Imidoester) | NHS Esters (e.g., DSS, BS³) | Aldehydes (e.g., Glutaraldehyde) | Carbodiimides (EDC) |
| Target Residues | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys) | Carboxyls (Asp, Glu) and Primary amines (Lys, N-terminus) |
| Resulting Bond | Amidine | Amide | Schiff Base (reducible to secondary amine) | Amide |
| Charge of Linkage | Positive (retains charge) | Neutral | Neutral | Neutral |
| Optimal Reaction pH | 8.0 - 10.0[2] | 7.2 - 8.5[1][3][5] | 7.0 - 8.0 | 4.5 - 6.0 (for carboxyl activation) |
| Reversibility | Reversible at high pH[2] | Irreversible[3] | Irreversible (if reduced) | Irreversible |
| Key Advantage | Preserves native protein charge | Forms highly stable amide bonds | Effective for fixation and robust cross-linking | "Zero-length" cross-linking |
| Key Disadvantage | Shorter half-life, potential side reactions at lower pH[2] | Hydrolysis competes with reaction, especially at higher pH[3] | Less specific, can polymerize in solution | Requires two-step process for specific conjugation |
Table 2: Stability and Reactivity of Cross-linker and Formed Bond
| Parameter | Methyl Acetimidate HCl (Imidoester) | NHS Esters (e.g., DSS, BS³) |
| Cross-linker Stability in Aqueous Solution | Shorter half-life, increases with pH[6] | Prone to hydrolysis, half-life decreases with increasing pH (e.g., 4-5 hours at pH 7, 10 minutes at pH 8.6)[7] |
| Stability of Resulting Bond | Amidine bond is stable under typical conditions but can be reversed at high pH.[2][8] | Amide bond is highly stable and resistant to hydrolysis under physiological conditions.[9] |
| Relative Reaction Rate | Rapid at alkaline pH.[2] | Fast, but competes with hydrolysis.[7] |
| Side Reactions | Formation of non-amidine products at pH < 10.[2] | Primary competing reaction is hydrolysis of the NHS ester. Side reactions with Tyr, Ser, and Thr have been reported.[3] |
Experimental Protocols
This section provides detailed methodologies for comparing the cross-linking efficiency of this compound and a homobifunctional NHS ester, as well as a protocol for analyzing the stability of the resulting cross-linked products.
Protocol 1: Comparative Analysis of Protein Cross-linking Efficiency
Objective: To compare the efficiency of protein cross-linking using this compound and a homobifunctional NHS ester (e.g., BS³).
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL in amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
BS³ (Bis(sulfosuccinimidyl) suberate)
-
Reaction Buffer A: 0.2 M Sodium Borate buffer, pH 9.0
-
Reaction Buffer B: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents and equipment
-
Densitometry software for analysis
Procedure:
-
Prepare Protein Solutions: Prepare aliquots of the protein solution in both Reaction Buffer A and Reaction Buffer B.
-
Prepare Cross-linker Stock Solutions: Immediately before use, prepare stock solutions of this compound in Reaction Buffer A and BS³ in Reaction Buffer B at a concentration of 10-25 mM.
-
Initiate Cross-linking Reactions:
-
For methyl acetimidate: Add the stock solution to the protein in Reaction Buffer A to achieve a final 20- to 50-fold molar excess of the cross-linker over the protein.
-
For BS³: Add the stock solution to the protein in Reaction Buffer B to achieve the same final molar excess as the imidoester.
-
Prepare control reactions for each buffer without the addition of a cross-linker.
-
-
Incubation: Incubate all reaction mixtures at room temperature for 30-60 minutes.
-
Quench Reactions: Stop the reactions by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE:
-
Mix an equal amount of protein from each reaction with SDS-PAGE sample buffer (non-reducing).
-
Run the samples on a polyacrylamide gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
Analyze the gel using densitometry to quantify the decrease in the monomeric protein band and the appearance of higher molecular weight cross-linked species.
-
Protocol 2: Comparative Stability Assay of Cross-linked Products
Objective: To compare the stability of the amidine and amide cross-links under different pH conditions.
Materials:
-
Cross-linked protein samples from Protocol 1.
-
High pH Buffer: 0.1 M Sodium Carbonate, pH 11.0
-
Physiological pH Buffer: PBS, pH 7.4
-
SDS-PAGE reagents and equipment
Procedure:
-
Sample Preparation: Aliquot the quenched cross-linking reactions from Protocol 1.
-
Incubation:
-
To one set of aliquots (methyl acetimidate and BS³ cross-linked), add an equal volume of High pH Buffer.
-
To a second set of aliquots, add an equal volume of Physiological pH Buffer.
-
Incubate all samples at 37°C for 2-4 hours.
-
-
Analysis by SDS-PAGE:
-
Neutralize the high pH samples by adding a small volume of 1 M HCl.
-
Analyze all samples by SDS-PAGE as described in Protocol 1.
-
Compare the intensity of the cross-linked bands between the different pH treatments for both cross-linkers to assess the stability of the amidine versus the amide bond. A decrease in the intensity of the cross-linked bands in the high pH sample for methyl acetimidate would indicate the reversibility of the amidine linkage.
-
Visualizing Reaction Mechanisms and Workflows
Diagrams created using the DOT language can effectively illustrate complex biological and experimental workflows.
Conclusion
The choice between this compound and other amine-reactive cross-linkers, particularly NHS esters, is a critical decision in experimental design. Methyl acetimidate is an excellent choice when preserving the native charge of the protein is paramount, as the resulting amidine bond retains the positive charge of the modified amine.[2] This can be crucial for maintaining protein structure and function. However, researchers must consider the shorter half-life of imidoesters in aqueous solutions and the potential for the amidine linkage to be reversed at high pH.[2][6]
In contrast, NHS esters form highly stable and essentially irreversible amide bonds, making them ideal for applications requiring robust and permanent linkages.[3] The neutralization of the primary amine's positive charge upon amide bond formation is a key consideration that may impact protein structure and solubility. Ultimately, the selection of the optimal cross-linker will depend on the specific experimental goals, the nature of the protein under investigation, and the desired characteristics of the final conjugate. The provided protocols offer a framework for empirically determining the most suitable cross-linking strategy for your research needs.
References
- 1. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. covalx.com [covalx.com]
- 7. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amine-Reactive Crosslinkers: Methyl Acetimidate Hydrochloride vs. Dimethyl Suberimidate (DMS) for Protein Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, mapping protein complex topology, and probing protein structure. Among the various classes of crosslinkers, homobifunctional imidoesters that target primary amines have long been a staple in the molecular biologist's toolkit. This guide provides an objective comparison of two such reagents: methyl acetimidate hydrochloride and dimethyl suberimidate (DMS), offering a data-driven analysis of their performance, detailed experimental protocols, and visual workflows to inform your experimental design.
Introduction to Imidoester Crosslinkers
This compound and dimethyl suberimidate (DMS) belong to the family of imidoester crosslinkers. These reagents react specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amidine bonds. A key advantage of imidoesters is that the resulting amidine bond retains a positive charge at physiological pH, thus preserving the native charge of the modified protein and minimizing significant alterations to its isoelectric point and structure.
Chemical Properties and Reactivity
Both methyl acetimidate and DMS are homobifunctional crosslinkers, meaning they possess two identical reactive imidoester groups. The primary distinction between them lies in their spacer arm length. Methyl acetimidate is a shorter crosslinker, while DMS has a longer, 8-atom spacer arm, making it suitable for capturing interactions over a greater distance.
| Feature | This compound | Dimethyl Suberimidate (DMS) |
| Molecular Formula | C₃H₈ClNO | C₁₀H₂₂Cl₂N₂O₂ |
| Molecular Weight | 109.55 g/mol | 273.20 g/mol |
| Spacer Arm Length | ~3.7 Å | 11.0 Å |
| Reactive Group | Acetimidate | Suberimidate |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Amidine | Amidine |
| Charge Preservation | Yes | Yes |
Performance Comparison: A Data-Driven Analysis
While direct head-to-head comparative studies are limited, data on the individual reactivity and hydrolysis rates of these crosslinkers can provide valuable insights into their performance.
Reaction Kinetics and pH Dependence
The reactivity of imidoesters is highly dependent on pH. The optimal pH range for the reaction of both methyl acetimidate and DMS with primary amines is between 8 and 10.[1] Below pH 8, the rate of amidination decreases, while above pH 10, the hydrolysis of the imidoester becomes a significant competing reaction, reducing cross-linking efficiency.
A study on methyl acetimidate demonstrated that between pH 6.8 and 8.8, the rate of amidination increases while the rate of hydrolysis decreases.[2][3][4] This suggests that for methyl acetimidate, a pH closer to 8.8 would be more favorable for efficient cross-linking. While specific kinetic data for DMS under varying pH is not as readily available in a comparative format, the general principle of increased reactivity and hydrolysis at higher pH holds true for all imidoesters.
Cross-linking Efficiency and Side Reactions
The efficiency of cross-linking is influenced by factors such as reagent concentration, protein concentration, temperature, and incubation time. One study on the reaction of methyl acetimidate with bovine rod outer segment discs showed that it caused cross-linking of 30% of the membrane rhodopsin into dimers.[5] Another study using DMS to analyze yeast nucleosomes reported a cross-linking efficiency of the H3X-H3Y heterodimeric pairs of around 10%.[6] However, it is important to note that these efficiencies were determined in different biological systems and under different experimental conditions, making a direct comparison challenging.
A potential side reaction for imidoesters is hydrolysis, where the reagent reacts with water instead of a primary amine on the protein. This reduces the effective concentration of the crosslinker available for the desired reaction. The rate of hydrolysis for methyl acetimidate has been shown to decrease with increasing pH in the range of 6.8 to 8.8.[2][3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful cross-linking studies. The following sections provide generalized methodologies for using this compound and DMS.
General Protocol for Protein Cross-linking with Imidoesters
This protocol can be adapted for both this compound and DMS.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
This compound or Dimethyl suberimidate (DMS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the cross-linking reaction. The protein concentration should be in the range of 1-10 µM.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the imidoester crosslinker in the reaction buffer to the desired concentration. Imidoesters are susceptible to hydrolysis and should not be stored in solution.[7]
-
Cross-linking Reaction: Add the crosslinker solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[7]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, followed by Western blotting or mass spectrometry.
Specific Protocol for DMS Cross-linking of Yeast Nucleosomes[6]
Materials:
-
Yeast chromatin extract
-
DMS solution (11 mg/mL in 0.2 M triethanolamine, pH 8.5)
-
Quenching solution (1 M Tris-HCl, pH 7.5)
Procedure:
-
Add 1/10 volume of the 11 mg/mL DMS solution to the yeast extract to a final concentration of 1 mg/mL.
-
Incubate at room temperature with rotation for 60 minutes.
-
Add 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM to quench the reaction.
-
Continue rotation for 15 minutes at room temperature.
-
Proceed with downstream analysis, such as MNase digestion and Western blotting.
Visualizing Experimental Workflows
Diagrams are essential for illustrating complex experimental workflows. The following visualizations were created using the Graphviz DOT language.
Conclusion: Making an Informed Choice
The choice between this compound and dimethyl suberimidate will ultimately depend on the specific experimental goals.
-
This compound , with its shorter spacer arm, is well-suited for probing interactions between residues that are in very close proximity, potentially within the same protein domain or between tightly associated subunits.
-
Dimethyl suberimidate (DMS) , with its longer spacer arm, provides a greater reach and is therefore more suitable for capturing interactions between more distant residues, such as those in different domains of a large protein or between subunits of a more loosely associated complex.
For both reagents, careful optimization of reaction conditions, particularly pH and reagent concentration, is crucial for achieving efficient cross-linking while minimizing side reactions. The provided protocols and workflows offer a solid starting point for researchers embarking on protein cross-linking studies. By understanding the chemical properties and performance characteristics of these imidoester crosslinkers, scientists can make more informed decisions to successfully probe the intricate world of protein interactions.
References
- 1. korambiotech.com [korambiotech.com]
- 2. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of amidinated peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octant Blog: DMS: Linking Protein Structure to Function [octant.bio]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Alternatives for Methyl Acetimidate Hydrochloride in Protein Modification
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a critical technique for elucidating biological function, developing therapeutics, and creating novel biotechnological tools. Methyl acetimidate hydrochloride has traditionally been a reagent of choice for modifying primary amines on proteins, converting them into positively charged amidines. However, a diverse array of alternative reagents now offers a range of functionalities and reaction specificities. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data and detailed protocols.
At a Glance: Comparative Overview of Amine-Reactive Reagents
The selection of a protein modification reagent is a critical decision that influences the outcome of an experiment. The following table summarizes the key characteristics of methyl acetimidate and its alternatives.
| Feature | Methyl Acetimidate | NHS Esters | Traut's Reagent (2-Iminothiolane) | SATA (N-Succinimidyl S-acetylthioacetate) | Glutaraldehyde | Reductive Amination |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine), other nucleophiles | Primary amines (Lysine, N-terminus) |
| Resulting Linkage | Amidine | Amide | Amidine with a free sulfhydryl | Amide with a protected sulfhydryl | Schiff base/complex cross-links | Secondary amine |
| Charge Preservation | Yes (maintains positive charge) | No (neutralizes positive charge) | Yes (maintains positive charge) | No (neutralizes positive charge) | Variable | Yes (maintains positive charge) |
| Optimal Reaction pH | 8.0 - 10.0 | 7.2 - 8.5[1] | 7.0 - 9.0 | 7.0 - 8.2 | ~7.4 | 6.0 - 9.0 |
| Reaction Speed | Moderate to Fast | Fast[2] | Fast | Moderate | Fast | Slow |
| Specificity | High for primary amines | High for primary amines[2] | High for primary amines | High for primary amines | Lower, can react with other nucleophiles | High for primary amines |
| Key Advantage | Preserves protein charge | Forms highly stable amide bonds | Introduces a reactive sulfhydryl group | Introduces a protected, reactive sulfhydryl | Efficient cross-linking | Forms stable secondary amine bond |
| Key Disadvantage | Amidine bond can be reversible at high pH | Neutralizes the positive charge of amines | Potential for disulfide bond formation | Requires a deprotection step | Can lead to polymerization and non-specific reactions | Slower reaction kinetics |
In-Depth Comparison of Leading Alternatives
N-Hydroxysuccinimide (NHS) Esters
NHS esters are among the most popular amine-reactive reagents due to their efficiency in forming stable amide bonds with primary amines on proteins.[1] This reaction proceeds optimally at a slightly alkaline pH (7.2-8.5) and is relatively fast.[1] A significant difference from methyl acetimidate is that the acylation of a primary amine by an NHS ester results in the neutralization of its positive charge. This change in the protein's isoelectric point can affect its solubility and function.[3] A wide variety of NHS esters are commercially available, allowing for the introduction of diverse functionalities, including fluorophores, biotin, and polyethylene glycol (PEG) chains.
A major consideration when using NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[4] For instance, the half-life of a typical NHS ester can be several hours at pH 7.0 but drops to minutes at pH 8.6.[2]
Traut's Reagent (2-Iminothiolane)
Traut's reagent, like methyl acetimidate, reacts with primary amines to form an amidine linkage, thus preserving the positive charge of the modified lysine residue.[5] However, the key feature of Traut's reagent is the simultaneous introduction of a free sulfhydryl (-SH) group. This newly introduced thiol can then be used for site-specific secondary modifications, such as reaction with maleimides or iodoacetamides, enabling the creation of well-defined protein conjugates.[5] The reaction is typically carried out at a pH between 7.0 and 9.0.
SATA (N-Succinimidyl S-acetylthioacetate)
SATA is another reagent used to introduce a sulfhydryl group onto a protein via reaction with primary amines. Unlike Traut's reagent, SATA first acylates the amine, forming a neutral amide bond, and introduces a protected sulfhydryl group in the form of a thioacetate. This protecting group can be subsequently removed by treatment with hydroxylamine to expose the reactive thiol.[6] This two-step process provides greater control, as the protected intermediate can be purified before the final deprotection step. However, it shares the same disadvantage as NHS esters in that it neutralizes the positive charge of the modified amine.
Glutaraldehyde
Glutaraldehyde is a homobifunctional cross-linking agent that reacts with primary amines and other nucleophilic groups on proteins. It is often used to stabilize protein complexes or to immobilize proteins on surfaces. The reaction of glutaraldehyde with proteins is complex and can result in the formation of Schiff bases and other polymeric cross-links.[7] While it is an efficient cross-linker, its reactivity with multiple functional groups can lead to a lack of specificity and the formation of heterogeneous products.[8]
Reductive Amination
Reductive amination offers a method to form a stable secondary amine linkage between a protein's primary amine and an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced by a reducing agent such as sodium cyanoborohydride.[9] This method preserves the positive charge of the modified amine. A significant advantage of reductive amination is the stability of the resulting C-N bond. However, the reaction kinetics are generally slower compared to modification with NHS esters or imidoesters.[9]
Experimental Data Summary
The following table summarizes experimental data for the modification of lysozyme with methyl acetimidate and acetic anhydride, a compound that mimics the reactivity of NHS esters.[10]
| Reagent (molar ratio to lysine) | Average Adducts per Protein | Modified Residues | Linkage Type |
| Methyl Acetimidate (1.5) | 2.8 | All lysines | Amidine |
| Acetic Anhydride (50) | 2.1 | All lysines | Amide |
These data indicate that methyl acetimidate can efficiently modify lysine residues to form amidine linkages.[10] Acetic anhydride also achieves modification, forming amide bonds, though at a higher molar excess.[10] It is important to note that the number of modifications can be controlled by adjusting the molar ratio of the reagent to the protein.
Experimental Protocols
Protocol 1: Protein Modification with this compound
Materials:
-
Protein of interest
-
This compound
-
Triethanolamine buffer (0.2 M, pH 8.0)
-
Triethylamine
-
Desalting column
Procedure:
-
Dissolve the protein in the triethanolamine buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of this compound in water.
-
Immediately before addition to the protein, add a molar equivalent of triethylamine to the methyl acetimidate solution to neutralize the hydrochloride.[10]
-
Add the methyl acetimidate solution to the protein solution to achieve the desired molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
Protocol 2: Protein Labeling with an NHS Ester
Materials:
-
Protein of interest
-
NHS ester reagent (e.g., fluorescent dye-NHS ester)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove unreacted NHS ester and byproducts using a desalting column.
Protocol 3: Thiolation of Proteins using Traut's Reagent
Materials:
-
Protein of interest
-
Traut's Reagent (2-iminothiolane hydrochloride)
-
Amine-free buffer containing 2-5 mM EDTA (e.g., phosphate buffer, pH 8.0)
-
Desalting column
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of Traut's Reagent in the reaction buffer.
-
Add a 2- to 20-fold molar excess of Traut's Reagent to the protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Separate the thiolated protein from excess reagent using a desalting column equilibrated with a buffer containing EDTA.
Visualizing the Workflow and Impact of Protein Modification
The following diagrams illustrate a general experimental workflow for protein modification and a conceptual representation of how different modifications can impact cellular signaling.
Caption: A generalized experimental workflow for protein modification.
References
- 1. Examples of Crosstalk Between Post-translational Modifications | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Isoelectric Point of Proteins at Hydrophobic Interfaces [frontiersin.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 제품 [insung.net]
- 7. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein Interactions: A Guide to Orthogonal Validation of Methyl Acetimidate Hydrochloride Cross-Linking Results
For researchers, scientists, and drug development professionals, elucidating protein-protein interactions (PPIs) is paramount to understanding cellular processes and developing targeted therapeutics. Chemical cross-linking with reagents like methyl acetimidate hydrochloride offers a powerful method to capture these interactions. However, rigorous validation of cross-linking results is crucial to ensure the biological significance of the findings. This guide provides a comparative overview of orthogonal methods to confirm PPIs identified through this compound cross-linking, complete with experimental protocols and data presentation to aid in the selection of the most appropriate validation strategies.
This compound is a homobifunctional, amine-reactive cross-linking agent. It covalently links interacting proteins by reacting with primary amines, predominantly the ε-amino groups of lysine residues, to form stable amidine bonds. This method is particularly useful for capturing both transient and stable protein complexes in their native environment. The resulting cross-linked products can then be analyzed, often by mass spectrometry, to identify the interacting partners and even map the interaction interfaces.
While powerful, cross-linking experiments can sometimes yield artifacts or ambiguous results. Therefore, employing orthogonal methods—techniques that rely on different physical and biochemical principles—is essential to validate the identified interactions. This guide explores several widely used orthogonal methods: Co-Immunoprecipitation (Co-IP) followed by Western Blotting, Yeast Two-Hybrid (Y2H) assays, Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR).
Comparative Analysis of Orthogonal Validation Methods
The choice of an orthogonal method depends on various factors, including the nature of the interaction (stable vs. transient, strong vs. weak), the cellular localization of the interacting proteins, and the availability of specific reagents. The following table provides a summary of the key characteristics of each method.
| Method | Principle | Interaction Type | Throughput | Quantitative? | In vivo/in vitro | Key Advantages | Key Limitations |
| Co-IP & Western Blot | Antibody-based pulldown of a target protein and its binding partners. | Primarily stable interactions; can be adapted for transient interactions with cross-linking. | Low to medium | Semi-quantitative | In vivo, in vitro, or in situ | Validates interactions in a near-native cellular context. | Requires specific and high-affinity antibodies; prone to non-specific binding. |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor by interacting "bait" and "prey" fusion proteins in yeast. | Primarily binary interactions. | High | Qualitative | In vivo (in yeast) | High-throughput screening of potential interactions. | High rate of false positives and negatives; interactions must occur in the nucleus. |
| FRET | Non-radiative energy transfer between two fluorescently labeled proteins in close proximity. | Dynamic and transient interactions. | Low to medium | Quantitative (provides efficiency of energy transfer) | In vivo | Allows for real-time monitoring of interactions in living cells with spatial information.[1] | Requires fluorescently tagged proteins; distance- and orientation-dependent. |
| SPR | Detection of changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand. | Direct binding events. | Low to medium | Quantitative (provides kinetic and affinity data) | In vitro | Label-free, real-time measurement of binding kinetics and affinity.[2][3] | Requires purified proteins; immobilization can affect protein conformation. |
Experimental Protocols and Data Presentation
To illustrate the application of these orthogonal methods, we present hypothetical experimental data for the validation of an interaction between Protein X and Protein Y, initially identified by this compound cross-linking.
This compound Cross-Linking and Mass Spectrometry Analysis
This initial step identifies the potential interaction between Protein X and Protein Y.
Experimental Protocol:
-
Protein Incubation: Incubate purified Protein X and Protein Y (or a cell lysate containing the proteins) in a non-amine-containing buffer (e.g., HEPES or PBS, pH 7.5-8.5).
-
Cross-linker Addition: Add freshly prepared this compound to the protein solution to a final concentration of 1-10 mM.
-
Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the Protein X-Protein Y complex.
-
Mass Spectrometry: Excise the cross-linked band from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the cross-linked peptides and confirm the interaction between Protein X and Protein Y.
Data Presentation:
| Parameter | Value |
| Cross-linker | This compound |
| Identified Interacting Proteins | Protein X and Protein Y |
| Cross-linked Peptide Sequence (Protein X) | K-A-L-V-I-N-R |
| Cross-linked Peptide Sequence (Protein Y) | G-L-S-Q-K-M-F-P |
| Mass Spectrometry Score | High confidence |
Orthogonal Validation Method 1: Co-Immunoprecipitation (Co-IP) and Western Blot
This method validates the interaction in a cellular context.
Experimental Protocol:
-
Cell Lysis: Lyse cells co-expressing tagged Protein X (e.g., with a FLAG-tag) and Protein Y in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-FLAG antibody to capture Protein X and its binding partners.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate to bind the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Protein Y and the FLAG-tag (for Protein X) to confirm their co-precipitation.
Data Presentation:
| Lane | Description | Anti-FLAG Blot | Anti-Protein Y Blot |
| 1 | Input (Cell Lysate) | Band at MW of Protein X | Band at MW of Protein Y |
| 2 | IP with anti-FLAG antibody | Band at MW of Protein X | Band at MW of Protein Y |
| 3 | IP with control IgG | No Band | No Band |
A positive result in lane 2 for both blots indicates that Protein Y specifically co-immunoprecipitates with Protein X.
Orthogonal Validation Method 2: Yeast Two-Hybrid (Y2H)
This method assesses the direct interaction between the two proteins.
Experimental Protocol:
-
Vector Construction: Clone the cDNA of Protein X into a "bait" vector (fused to a DNA-binding domain, DBD) and the cDNA of Protein Y into a "prey" vector (fused to an activation domain, AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.
-
Interaction Assay: Plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine) and/or perform a β-galactosidase assay. Growth on the stringent medium or a blue color in the β-galactosidase assay indicates a positive interaction.
Data Presentation:
| Bait | Prey | Growth on SD/-Trp/-Leu | Growth on SD/-Trp/-Leu/-His/-Ade | β-galactosidase Activity |
| DBD-Protein X | AD-Protein Y | + | + | ++ |
| DBD-Lamin | AD-Protein Y | + | - | - |
| DBD-Protein X | AD-T-antigen | + | - | - |
A positive result in the first row indicates a direct interaction between Protein X and Protein Y.
Orthogonal Validation Method 3: Förster Resonance Energy Transfer (FRET)
This method provides evidence of close proximity in living cells.
Experimental Protocol:
-
Fusion Protein Construction: Create expression vectors for Protein X fused to a donor fluorophore (e.g., CFP) and Protein Y fused to an acceptor fluorophore (e.g., YFP).
-
Cell Transfection: Co-transfect cells with both fusion protein constructs.
-
Microscopy: Image the cells using a fluorescence microscope equipped for FRET analysis. Acquire images in the donor, acceptor, and FRET channels.
-
FRET Efficiency Calculation: After correcting for spectral bleed-through, calculate the FRET efficiency. A significant FRET efficiency indicates that the two proteins are within 1-10 nm of each other.
Data Presentation:
| Sample | Donor (CFP) Intensity | Acceptor (YFP) Intensity | FRET Efficiency (%) |
| Cells with CFP-Protein X and YFP-Protein Y | 1500 ± 120 | 1800 ± 150 | 25 ± 3 |
| Cells with CFP-Protein X only | 1600 ± 130 | N/A | 0 |
| Cells with YFP-Protein Y only | N/A | 1900 ± 160 | 0 |
A FRET efficiency significantly above background levels confirms the close proximity of Protein X and Protein Y in living cells.
Orthogonal Validation Method 4: Surface Plasmon Resonance (SPR)
This method quantifies the binding affinity and kinetics of the interaction in vitro.[2][3]
Experimental Protocol:
-
Protein Immobilization: Immobilize purified Protein X (ligand) onto an SPR sensor chip.
-
Analyte Injection: Inject different concentrations of purified Protein Y (analyte) over the sensor surface.
-
Signal Detection: Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the ligand.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Presentation:
| Analyte (Protein Y) Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |
| 10 - 500 | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |
A low KD value indicates a high binding affinity between Protein X and Protein Y.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound cross-linking and the subsequent orthogonal validation methods.
Conclusion
The identification of protein-protein interactions through this compound cross-linking provides a valuable starting point for understanding cellular networks. However, due to the potential for artifacts, it is imperative to validate these findings using orthogonal methods. This guide has outlined several robust techniques—Co-Immunoprecipitation and Western Blotting, Yeast Two-Hybrid, FRET, and SPR—each offering a unique approach to confirming PPIs. By carefully selecting and executing these validation experiments, researchers can significantly increase the confidence in their cross-linking results, paving the way for a more accurate and comprehensive understanding of protein function in health and disease.
References
- 1. Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Analyzing the Efficiency of Methyl Acetimidate Hydrochloride Cross-Linking by SDS-PAGE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficiency of methyl acetimidate hydrochloride as a protein cross-linking agent, with its performance evaluated by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). We offer a comparative perspective against other commonly used cross-linking agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Protein Cross-Linking and SDS-PAGE Analysis
Chemical cross-linking is a powerful technique used to study protein-protein interactions, protein conformation, and to stabilize protein complexes. Cross-linking agents are molecules with two or more reactive ends that covalently bind to specific functional groups on proteins, effectively creating a molecular bridge. The efficiency of a cross-linker is a critical parameter, indicating the extent to which the target proteins are successfully linked.
SDS-PAGE is a fundamental and widely used electrophoretic technique to separate proteins based on their molecular weight. When analyzing cross-linked samples, SDS-PAGE allows for the visualization of higher molecular weight bands corresponding to dimerized, trimerized, or even larger protein complexes. The intensity and migration of these bands provide a qualitative and semi-quantitative measure of the cross-linking efficiency.
This compound: A Profile
This compound is a homobifunctional cross-linking agent belonging to the imidoester class. It specifically reacts with primary amino groups (-NH2), such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. The reaction results in the formation of an amidine bond, which is stable and retains the positive charge of the original amino group, thus minimizing disturbances to the protein's native charge distribution.
Comparative Analysis of Cross-Linking Efficiency
The efficiency of a cross-linking reaction is influenced by several factors, including the concentration of the cross-linker and protein, the reaction buffer composition and pH, temperature, and incubation time. Below is a comparison of this compound with other common amine-reactive cross-linkers.
Data Presentation: Cross-Linker Performance Comparison
| Cross-Linker | Reactive Group | Spacer Arm Length (Å) | Typical Molar Excess (Cross-linker:Protein) | Reported Cross-Linking Efficiency (Example) | Key Advantages | Key Disadvantages |
| Methyl Acetimidate HCl | Imidoester | ~3.7 | 10-50 fold | 30% dimerization of rhodopsin in membranes[1] | Retains protein charge, relatively short spacer arm | Can be less efficient than NHS esters, sensitive to hydrolysis |
| Disuccinimidyl Suberate (DSS) | N-hydroxysuccinimide (NHS) ester | 11.4 | 20-100 fold | Varies with protein and conditions | High reactivity, stable amide bond formation | Can alter protein charge, may lead to aggregation |
| Bis(sulfosuccinimidyl) Suberate (BS3) | Sulfonated NHS ester | 11.4 | 20-100 fold | Varies with protein and conditions | Water-soluble, membrane-impermeable | Can alter protein charge |
| Glutaraldehyde | Aldehyde | Variable (polymerizes) | Varies widely | Highly efficient, often leads to extensive cross-linking | High reactivity, low cost | Less specific, can form heterogeneous products, potential for protein precipitation |
Note: Cross-linking efficiency is highly dependent on the specific protein system and experimental conditions. The data presented should be considered as a general guideline.
Experimental Protocols
Protocol 1: Protein Cross-Linking with this compound
This protocol provides a general procedure for cross-linking a purified protein in solution. Optimization of the cross-linker concentration and incubation time is recommended for each specific protein.
Materials:
-
Purified protein solution (in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5-8.5)
-
This compound
-
Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer (Laemmli buffer)
Procedure:
-
Protein Preparation: Prepare the protein solution to a final concentration of 1-5 mg/mL in the Reaction Buffer.
-
Cross-linker Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to the desired stock concentration (e.g., 10-50 mM).
-
Cross-linking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold molar excess of cross-linker to protein).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2X SDS-PAGE loading buffer to the quenched reaction mixture. Heat the samples at 95°C for 5 minutes.
Protocol 2: SDS-PAGE Analysis of Cross-Linked Proteins
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve monomer and potential multimers)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Gel Electrophoresis: Load the prepared protein samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and place it in the staining solution. Incubate with gentle agitation for at least 1 hour.
-
Destaining: Transfer the gel to the destaining solution and incubate with gentle agitation, changing the destain solution periodically until the protein bands are clearly visible against a clear background.
-
Analysis: Image the gel and analyze the results. The appearance of new, higher molecular weight bands in the cross-linked samples compared to the non-cross-linked control indicates successful cross-linking. The relative intensity of these bands can be used to estimate the cross-linking efficiency.
Visualization of Experimental Workflow
Caption: Workflow for protein cross-linking and SDS-PAGE analysis.
Logical Relationship of Cross-Linking Analysis
Caption: Decision logic for analyzing cross-linking results by SDS-PAGE.
References
A Comparative Guide to the Characterization of Amine-Modified Proteins: Methyl Acetimidate Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methyl acetimidate hydrochloride and other common amine-modifying reagents used in protein characterization. The selection of an appropriate modification strategy is critical for downstream applications, including structural analysis by mass spectrometry, protein-protein interaction studies, and the development of biotherapeutics. This document presents a comparative analysis of key performance characteristics, detailed experimental protocols, and visual workflows to aid in your research.
Quantitative Comparison of Amine-Modifying Reagents
The modification of primary amines, primarily the ε-amino group of lysine residues and the N-terminus of a protein, is a widely used bioconjugation strategy. The choice of reagent influences the reaction's efficiency, specificity, and the stability of the resulting modification. Below is a summary of the key characteristics of this compound and two common alternatives: N-hydroxysuccinimide (NHS) esters and reductive alkylation.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Reductive Alkylation (e.g., with Formaldehyde) |
| Reactive Group | Imidoester | Activated Ester | Aldehyde/Ketone + Reducing Agent |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Amidine | Amide | Secondary or Tertiary Amine |
| Charge Preservation | Yes (maintains positive charge) | No (neutralizes positive charge) | Yes (maintains positive charge) |
| Optimal pH | 8.0 - 10.0[1][2] | 7.2 - 8.5[3][4][5][6][][8][9] | 6.0 - 9.0 |
| Reaction Speed | Moderate to Fast | Fast (minutes to hours)[2] | Moderate (hours) |
| Stability of Reagent | Prone to hydrolysis, especially at higher pH. Should be used fresh.[1][2] | Highly susceptible to hydrolysis, particularly at higher pH.[8][9] | Reagents are generally stable. |
| Stability of Product | Acetimidoyl group is generally stable.[10] | Amide bond is very stable.[4] | Alkylated amine is very stable. |
| Common Side Reactions | Intra- and inter-molecular cross-linking with bifunctional imidoesters. Potential for reaction with other nucleophiles at non-optimal pH. | Acylation of tyrosine, serine, and threonine hydroxyl groups and cysteine sulfhydryl groups, especially at non-optimal pH.[9] | Potential for over-alkylation and reaction with other nucleophiles. |
| Mass Spectrometry | Preserves charge, aiding ionization. Can alter fragmentation patterns.[11] | Loss of charge can decrease ionization efficiency. | Preserves charge. Can be used for stable isotope labeling (e.g., using deuterated formaldehyde). |
Experimental Protocols
Detailed methodologies for the modification of proteins using this compound and its alternatives are provided below.
Protein Modification with this compound
This protocol is adapted from procedures for similar imidoester reagents and should be optimized for the specific protein of interest.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate or sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. The concentration will depend on the desired molar excess.
-
Modification Reaction: Add the freshly prepared this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess over primary amines).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction time and temperature may require optimization.[1][2]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by desalting the protein solution using a desalting column or by dialysis against a suitable buffer.
Protein Modification with NHS Esters
This is a general protocol for labeling proteins with an amine-reactive NHS ester.
Materials:
-
Protein of interest
-
NHS ester reagent (e.g., Biotin-NHS, fluorescent dye-NHS)
-
Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3-8.5[3][5]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[4]
-
Reagent Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[4]
-
Modification Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[12]
-
Purification: Purify the conjugated protein from excess reagent and byproducts using a desalting column or dialysis.
Reductive Alkylation of Proteins
This protocol describes the reductive methylation of proteins using formaldehyde and a reducing agent.
Materials:
-
Protein of interest
-
Formaldehyde (37% solution)
-
Dimethylamine borane complex (or sodium cyanoborohydride)
-
Reaction Buffer: 0.1 M HEPES buffer, pH 7.5
-
Quenching Buffer: 1 M Glycine
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. The buffer must be free of primary amines.[13]
-
Reagent Preparation: Prepare a 1 M solution of formaldehyde and a 1 M solution of dimethylamine borane complex in the Reaction Buffer.
-
Modification Reaction:
-
To 1 mL of the protein solution, add 20 µL of 1 M dimethylamine borane complex solution and mix gently.[13]
-
Immediately add 40 µL of 1 M formaldehyde solution and mix gently.[13]
-
Incubate the mixture at 4°C for 2 hours.[13]
-
Repeat the addition of the dimethylamine borane complex and formaldehyde and incubate for another 2 hours at 4°C.[13]
-
Add a final 10 µL of the dimethylamine borane complex solution and incubate overnight at 4°C.[13]
-
-
Quenching: Stop the reaction by adding 125 µL of 1 M Glycine.[13]
-
Purification: Purify the modified protein by size-exclusion chromatography or dialysis to remove residual reagents.[14]
Characterization by Mass Spectrometry
Mass spectrometry is the primary analytical technique for characterizing modified proteins. The type of modification influences the mass spectrum and fragmentation pattern of the protein and its constituent peptides.
General Workflow for Mass Spectrometry Analysis:
-
Intact Mass Analysis: The purified modified protein is analyzed by mass spectrometry (e.g., ESI-Q-TOF or Orbitrap) to determine the extent of modification by observing the mass shift.
-
Proteolytic Digestion: The modified protein is denatured, reduced, alkylated (if containing cysteines), and then digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the modified peptides and pinpoint the sites of modification. The mass shift corresponding to the specific modification is included in the search parameters.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for protein modification and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 12. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Acetimidate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and protecting the environment. This guide provides essential, step-by-step procedures for the proper disposal of methyl acetimidate hydrochloride, a reagent commonly used in organic synthesis and pharmaceutical research. Adherence to these protocols is imperative to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed as hazardous waste.[3]
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous waste.
-
Do not mix this compound with other waste materials. Keep it in a separate, dedicated, and suitable container.
2. Container Management:
-
Ensure the waste container is in good condition, compatible with the chemical, and has a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Abbreviations are not permitted.
-
Handle uncleaned, empty containers as you would the product itself.
3. Labeling:
-
The hazardous waste label must include:
-
The words "Hazardous Waste".
-
Full chemical name and quantity.
-
Date of waste generation.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional and regulatory storage time and quantity limits for hazardous waste.
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for collection.
-
Provide them with a complete list of the chemicals for disposal.
-
The recommended disposal method is to "Dispose of contents/container to an approved waste disposal plant".[2][3][4][5]
Crucial "Don'ts":
-
DO NOT dispose of this compound down the drain or in the regular trash.
-
DO NOT mix it with other solvents or waste streams.
-
DO NOT attempt to neutralize the chemical without proper expertise and equipment.
Emergency Procedures for Spills
In the event of a spill:
-
Ensure Personal Safety: Wear the appropriate PPE as detailed above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.
-
Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste in the same manner as the chemical itself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Methyl acetimidate hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl acetimidate hydrochloride. It includes detailed operational and disposal plans to ensure safe laboratory practices.
This compound is a versatile reagent used in organic synthesis and pharmaceutical research.[1] While effective in chemical reactions, it presents several hazards that necessitate careful handling and adherence to strict safety protocols.
Hazard Identification and Summary
This compound is classified as a hazardous substance.[2] Understanding its specific risks is the first step in safe handling.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] P362: Take off contaminated clothing and wash before reuse.[4] |
| Eye Irritation | Causes serious eye irritation.[2] | P280: Wear protective gloves/eye protection/face protection.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337 + P313: If eye irritation persists: Get medical advice/attention.[4] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | P270: Do not eat, drink or smoke when using this product.[3][4] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust or vapors, a chemical fume hood is mandatory.[7][8][9]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]
2. Personal Protective Equipment (PPE): The selection of appropriate PPE is the last line of defense against chemical exposure.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[10] | Prevents skin contact and irritation.[2] |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[10][11] | Protects against splashes and airborne particles causing eye irritation.[2] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, if not handled in a fume hood.[2] | Prevents inhalation of the powder, which can cause respiratory irritation.[2] |
| Skin and Body Protection | Laboratory coat.[10] Closed-toe shoes are mandatory.[10] | Protects skin from accidental spills and contamination. |
3. Handling Protocol:
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[6][12] Ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[7] Use designated, clean spatulas and weighing boats.[6]
-
Dissolving: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[5][13] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][10]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect any unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4]
2. Storage of Waste:
-
Keep waste containers tightly closed and store them in a designated, well-ventilated waste accumulation area.[5]
3. Final Disposal:
-
All chemical waste must be disposed of through an approved waste disposal company.[3][4] Do not pour any waste down the drain.[5] Follow all local, regional, and national regulations for hazardous waste disposal.[5][13]
Workflow for Handling and Disposal
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl acetimidate technical grade 14777-27-6 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Dangerous Reactive Liquids & Solids - Health Safety & Environment [hsewebsite.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 13. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
